molecular formula C10H10O2 B041972 1-Phenylcyclopropanecarboxylic acid CAS No. 6120-95-2

1-Phenylcyclopropanecarboxylic acid

Cat. No.: B041972
CAS No.: 6120-95-2
M. Wt: 162.18 g/mol
InChI Key: IWWCCNVRNHTGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclopropanecarboxylic acid (CAS 6120-95-2) is an aromatic carboxylic acid of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol, is characterized as a white to beige crystalline solid with a melting point of 85-87 °C . In synthetic chemistry, this compound serves as a valuable building block and has been the subject of specific reaction mechanism studies. Research into the Schmidt reaction, which typically converts carboxylic acids to amines, has shown that this compound yields a mixture of products under acidic conditions with sodium azide . One study reported a 77% yield of the normal Schmidt product (1-phenylcyclopropylamine) alongside a 23% yield of a para-aminated diamine, suggesting the occurrence of a radical-based direct amination side reaction . This anomalous behavior highlights the compound's utility in investigating reaction pathways and the electronic influence of the cyclopropane ring. From an analytical standpoint, this compound can be separated and analyzed using reverse-phase (RP) HPLC methodology, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass-spectrometry compatibility) . This product is labeled with the hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment, including gloves and eyewear, is recommended. Product Identifiers: • CAS Number: 6120-95-2 • MDL Number: MFCD00001288 • EINECS Number: 228-090-9 • Synonyms: 1-Phenyl-1-cyclopropanecarboxylic acid, Phenylcyclopropanecarboxylic acid Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCCNVRNHTGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210118
Record name 1-Phenylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6120-95-2
Record name 1-Phenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6120-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6120-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Phenylcyclopropanecarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VCA2EW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-phenylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical and physical characteristics, synthesis and purification protocols, spectral data, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its structure, featuring a phenyl group attached to a cyclopropane ring bearing a carboxylic acid moiety, imparts unique conformational rigidity and electronic properties that are of interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 1-phenylcyclopropane-1-carboxylic acid[1]
CAS Number 6120-95-2[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [2][3]
Appearance White to cream crystals or powder[1][3]
Melting Point 83.5-89.5 °C[1][3]
Boiling Point Not readily available.Decomposes upon heating at atmospheric pressure.
Solubility Soluble in methanol, ethanol, acetone, and other common organic solvents. Limited solubility in water.Inferred from the properties of similar carboxylic acids.
pKa Estimated to be around 4.5.Based on the pKa of cyclopropanecarboxylic acid (4.83). The electron-withdrawing phenyl group is expected to slightly increase the acidity.
LogP 1.46[4]
Polar Surface Area 71.07 Ų[4]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from phenylacetonitrile. The general workflow involves the formation of the cyclopropane ring followed by hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis of the resulting 1-phenylcyclopropanecarbonitrile.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

  • To a stirred solution of phenylacetonitrile (1 equivalent) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 equivalents) in a suitable organic solvent (e.g., dichloromethane or toluene), add a 50% aqueous solution of sodium hydroxide.

  • To this biphasic mixture, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenylcyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • Reflux the crude 1-phenylcyclopropanecarbonitrile with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using acidic hydrolysis, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • If using basic hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration or extract the acidified solution with an organic solvent.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

SynthesisWorkflow A Phenylacetonitrile C Phase-Transfer Catalysis (NaOH) A->C B 1,2-Dibromoethane B->C D 1-Phenylcyclopropanecarbonitrile C->D Cyclization E Acid or Base Hydrolysis D->E F This compound E->F Hydrolysis

Caption: Synthesis workflow for this compound.
Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water, acetone/water, or toluene).

  • If colored impurities are present, treat the hot solution with activated charcoal and filter through a pad of celite while hot.[5]

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[5]

  • Dry the crystals under vacuum to obtain pure this compound.

PurificationWorkflow A Crude this compound B Dissolve in minimum hot solvent A->B C Hot filtration (optional, for insoluble impurities) B->C D Slow cooling and crystallization C->D E Vacuum filtration D->E F Pure Crystals E->F

Caption: Purification of this compound via recrystallization.

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 2: Summary of Expected Spectroscopic Data

TechniqueKey Features
¹H NMR - Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm. - Cyclopropyl protons (CH₂-CH₂): Complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm. The diastereotopic nature of the methylene protons leads to complex splitting patterns. - Carboxylic acid proton (COOH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR - Carboxylic acid carbon (COOH): Signal in the range of δ 175-185 ppm. - Aromatic carbons (C₆H₅): Multiple signals between δ 125-140 ppm. The ipso-carbon (attached to the cyclopropane ring) will be a quaternary signal. - Quaternary cyclopropyl carbon (C-Ph): A signal around δ 30-40 ppm. - Cyclopropyl methylene carbons (CH₂): Signals in the range of δ 10-20 ppm.
FT-IR (cm⁻¹) - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm⁻¹. - C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹. - C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z = 162. - Major Fragments: Loss of the carboxyl group (-COOH, m/z = 117), loss of the phenyl group (-C₆H₅, m/z = 87), and fragments characteristic of the phenyl and cyclopropyl moieties.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the strained cyclopropane ring.

  • Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Cyclopropane Ring: The three-membered ring is susceptible to ring-opening reactions under certain conditions, such as treatment with strong electrophiles or transition metal catalysts. The presence of the phenyl group can influence the regioselectivity of such reactions. However, the ring is generally stable under standard synthetic transformations involving the carboxylic acid group.

Biological Activity and Drug Development Potential

While there is limited information on the direct biological activity of this compound itself, its derivatives, particularly amides, have shown significant promise in drug discovery.

  • Antidepressant and Psychoactive Agents: The 1-phenylcyclopropane carboxamide core is found in molecules with antidepressant and psychoactive properties.

  • Cystic Fibrosis Treatment: Certain derivatives have been investigated for their potential in treating cystic fibrosis.

The rigid and well-defined three-dimensional structure of the 1-phenylcyclopropane moiety makes it an attractive scaffold for the design of ligands that can selectively interact with biological targets.

LogicalRelationships A This compound (Core Scaffold) B Chemical Derivatization (e.g., Amide Formation) A->B C Bioactive Molecules B->C D Potential Therapeutic Applications C->D E Antidepressants D->E F Psychoactive Agents D->F G Cystic Fibrosis Modulators D->G

Caption: Role of the core scaffold in developing potential therapeutics.

Conclusion

This compound is a versatile chemical entity with a unique structural motif that holds considerable potential for the development of novel therapeutics. This guide has summarized its fundamental properties, provided detailed experimental protocols for its synthesis and purification, and highlighted its relevance in the field of drug discovery. Further exploration of its biological activities and its utility as a scaffold in medicinal chemistry is warranted.

References

1-Phenylcyclopropanecarboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylcyclopropanecarboxylic acid, including its chemical structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. Additionally, it explores its potential biological activities, drawing parallels with structurally related compounds.

Chemical Structure and IUPAC Name

This compound is a carboxylic acid containing a cyclopropane ring substituted with a phenyl group at the same carbon as the carboxyl group.

IUPAC Name: 1-phenylcyclopropane-1-carboxylic acid[1]

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 69555

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol
Appearance Solid
Melting Point 85-87 °C
SMILES O=C(O)C1(c2ccccc2)CC1
InChI Key IWWCCNVRNHTGLV-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the alkylation of phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile group to a carboxylic acid. This method is analogous to the synthesis of similar cycloalkanecarboxylic acids.[2]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves a phase-transfer catalyzed cyclization reaction.

  • Reactants: Phenylacetonitrile, 1,2-dibromoethane, a strong aqueous base (e.g., 50% sodium hydroxide), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, add phenylacetonitrile, the phase-transfer catalyst, and the aqueous sodium hydroxide solution.

    • While stirring vigorously, add 1,2-dibromoethane dropwise, maintaining the reaction temperature.

    • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

    • Upon completion, the reaction mixture is worked up by separating the organic layer, washing with water, and drying over an anhydrous salt (e.g., magnesium sulfate).

    • The crude 1-phenylcyclopropanecarbonitrile is then purified, typically by vacuum distillation.

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

The nitrile intermediate is hydrolyzed to the final carboxylic acid product.

  • Reactants: 1-Phenylcyclopropanecarbonitrile and a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Procedure (Acid-catalyzed):

    • Heat a mixture of 1-phenylcyclopropanecarbonitrile and aqueous sulfuric acid at reflux.

    • Monitor the reaction progress until the nitrile is fully consumed.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether).

    • Wash the organic extract, dry it, and remove the solvent under reduced pressure.

    • The crude this compound can be further purified by recrystallization.

Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

ParameterDescription
Column A C18 stationary phase is suitable for this analysis.
Mobile Phase A mixture of acetonitrile (ACN) and water, with an acidic modifier like phosphoric acid or formic acid, is typically used. For Mass Spectrometry (MS) detection, formic acid is preferred over non-volatile phosphoric acid.[3]
Detection UV detection is appropriate for this compound due to the presence of the phenyl group.
General Conditions An isocratic elution with a simple mobile phase is often sufficient.[3]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the readily available scientific literature, the toxicity of a structurally related compound provides a plausible hypothesis for its mechanism of action. The drug panadiplon is metabolized to a cyclopropane carboxylic acid derivative, which has been shown to cause hepatic toxicity.[4] The proposed mechanism involves the inhibition of mitochondrial fatty acid β-oxidation.[4]

This inhibition can lead to a cascade of downstream effects, including impaired energy metabolism and cellular damage. The workflow for this proposed toxicological pathway is illustrated below.

Toxicity_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Mitochondrial Fatty Acid β-Oxidation cluster_2 Downstream Effects 1_PCCA This compound Inhibition Inhibition of β-Oxidation Enzymes 1_PCCA->Inhibition Enters Mitochondria Acetyl_CoA Acetyl-CoA Inhibition->Acetyl_CoA Blocks conversion Fatty_Acids Fatty Acids Fatty_Acids->Inhibition Energy_Depletion ATP Depletion Acetyl_CoA->Energy_Depletion Reduced production Cellular_Stress Cellular Stress Energy_Depletion->Cellular_Stress Toxicity Hepatotoxicity Cellular_Stress->Toxicity

Caption: Proposed mechanism of this compound toxicity.

It is crucial to note that this pathway is extrapolated from studies on a similar molecule and requires direct experimental validation for this compound.

Conclusion

This technical guide provides foundational information for researchers and professionals working with this compound. The provided synthesis and analytical methodologies offer a starting point for laboratory work. The exploration of potential biological activity, based on the toxicological profile of a related compound, highlights an area for future investigation. Further research is warranted to fully elucidate the pharmacological and toxicological properties of this compound.

References

A Comprehensive Technical Guide to 1-Phenylcyclopropanecarboxylic Acid (CAS 6120-95-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopropanecarboxylic acid, identified by CAS number 6120-95-2, is a valuable chemical intermediate with a unique structural motif that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid cyclopropane ring fused with a phenyl group provides a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, spectral data, and its burgeoning applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors for oncology and as ligands for sigma-1 receptors.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 85-87 °C.[1][2] Its molecular formula is C₁₀H₁₀O₂, corresponding to a molecular weight of approximately 162.19 g/mol .[1][3]

PropertyValueSource(s)
CAS Number 6120-95-2[1][3][4]
Molecular Formula C₁₀H₁₀O₂[1][3]
Molecular Weight 162.19 g/mol [1][3]
Melting Point 85-87 °C[1][2]
Physical Form Solid[1][2]
InChI Key IWWCCNVRNHTGLV-UHFFFAOYSA-N[1]
SMILES OC(=O)C1(CC1)c2ccccc2[1]

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from phenylacetonitrile. This process includes the alkylation of phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile group to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the α-alkylation of a 2-phenyl acetonitrile derivative with 1,2-dibromoethane.

  • Reagents: Substituted 2-phenyl acetonitrile, 1,2-dibromoethane, Sodium Hydroxide (NaOH), Water.

  • Procedure:

    • In a reaction vessel, combine the substituted 2-phenyl acetonitrile with 1,2-dibromoethane.

    • Add an aqueous solution of sodium hydroxide to the mixture. The use of NaOH in water has been shown to give good yields.[5]

    • The reaction is typically stirred at a controlled temperature (e.g., 60 °C) to facilitate the cyclopropanation reaction.[6]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).[5]

    • Upon completion, the product, 1-phenylcyclopropanecarbonitrile, is isolated through standard workup procedures, which may include extraction and purification.

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid.

  • Reagents: 1-Phenylcyclopropanecarbonitrile, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Treat the 1-phenylcyclopropanecarbonitrile intermediate with concentrated hydrochloric acid.[6]

    • Heat the reaction mixture to facilitate the hydrolysis.

    • After the reaction is complete, the desired product, this compound, is isolated. This may involve cooling the solution to induce crystallization, followed by filtration and drying.

G cluster_synthesis Synthesis Workflow Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Alkylation 1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropanecarbonitrile Alkylation->1-Phenylcyclopropanecarbonitrile Hydrolysis Hydrolysis 1-Phenylcyclopropanecarbonitrile->Hydrolysis 1-Phenylcyclopropanecarboxylic_acid 1-Phenylcyclopropanecarboxylic_acid Hydrolysis->1-Phenylcyclopropanecarboxylic_acid

Caption: General workflow for the synthesis of this compound.

Spectral Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

  • ¹³C NMR: The carboxyl carbon typically appears in the downfield region of the spectrum.

  • ¹H NMR: The protons on the phenyl ring and the cyclopropane ring will have distinct chemical shifts. The acidic proton of the carboxyl group is also a key feature. A reported ¹H NMR spectrum in CDCl₃ shows a multiplet at 7.3 ppm for the 5 aromatic protons, and two quartets at 1.66 and 1.26 ppm for the 4 cyclopropane protons.[5]

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid and a strong C=O stretch.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition, with a calculated m/z for [C₁₀H₁₀O₂]+ of 162.19.[5]

Applications in Drug Development

The rigid scaffold of this compound and its derivatives has made it a privileged structure in the design of bioactive molecules, particularly in the areas of oncology and neuroscience.

TTK Kinase Inhibitors for Cancer Therapy

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][7] In many cancer cells, TTK is overexpressed, making it an attractive therapeutic target.[7][8]

Derivatives of this compound have been instrumental in the development of potent and selective TTK inhibitors. These inhibitors typically bind to the ATP-binding pocket of the TTK enzyme, blocking its kinase activity.[1][4][9] This inhibition disrupts the SAC, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[1]

G cluster_ttk TTK Inhibition Signaling Pathway TTK_Kinase TTK_Kinase Binding Binding TTK_Kinase->Binding ATP ATP ATP->TTK_Kinase activates PCCP_Derivative 1-Phenylcyclopropanecarboxylic acid derivative PCCP_Derivative->Binding Inhibition Inhibition Binding->Inhibition SAC_Disruption Spindle Assembly Checkpoint Disruption Inhibition->SAC_Disruption Mitotic_Catastrophe Mitotic Catastrophe SAC_Disruption->Mitotic_Catastrophe Apoptosis Cancer Cell Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of TTK inhibition by this compound derivatives.

Sigma-1 Receptor Ligands

Derivatives of this compound have also been investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein.[2][10] Sigma-1 receptor ligands have shown potential in the treatment of a variety of central nervous system disorders. These compounds are being explored for their potential as antitussive (anti-cough), anticonvulsant, and anti-ischemic agents.[2] The interaction of these ligands with the sigma-1 receptor can modulate various downstream signaling pathways, offering therapeutic benefits.

Biological Activity Data

The biological activity of derivatives of this compound is a subject of ongoing research. The following table summarizes some of the reported activities.

Compound TypeTargetBiological ActivityReported PotencySource(s)
1-Phenylcyclopropane carboxamide derivativesTTK KinaseInhibition of cancer cell proliferation-[5]
Carboxamide substituted 3-(1H-indazol-3-yl)benzenesulfonamidesTTK KinasePotent TTK inhibitionIC₅₀ < 10 nM[11]
1-Phenylcycloalkanecarboxylic acid derivativesSigma-1 ReceptorSelective bindingHigh affinity[2]

Conclusion

This compound is a versatile building block in medicinal chemistry, offering a rigid and tunable scaffold for the development of novel therapeutics. Its derivatives have demonstrated significant potential as inhibitors of TTK kinase for cancer treatment and as ligands for the sigma-1 receptor, highlighting the broad therapeutic applicability of this chemical moiety. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.

References

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenylcyclopropanecarboxylic acid, a compound of significant interest in medicinal chemistry and organic synthesis. This document details its structural and physicochemical characteristics, spectroscopic profile, reactivity, and a validated synthetic protocol. Furthermore, it explores its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Physical and Chemical Properties

This compound is a white to cream-colored crystalline solid at room temperature.[1][2] Its core structure consists of a cyclopropane ring directly attached to a phenyl group and a carboxylic acid moiety at the same carbon atom.

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[2][3]
Molecular Weight 162.19 g/mol [3][4]
Melting Point 83.5-89.5 °C[3][4]
Boiling Point Decomposes before boiling at atmospheric pressure. A boiling point of 94–95 °C at 26 mmHg has been reported for the parent cyclopropanecarboxylic acid and can be used as an estimate for vacuum distillation.[5]
pKa A predicted pKa of 4.57 has been reported for the related isomer, trans-2-phenylcyclopropane-1-carboxylic acid. The pKa of the title compound is expected to be in a similar range due to the electron-withdrawing nature of the phenyl group.[6]
Appearance White to cream crystals or powder[1][2]

Note: The pKa value is a critical parameter for drug development, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. An experimental determination for this compound is recommended for precise formulation and pharmacokinetic studies.

Solubility Profile

Spectroscopic and Analytical Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7.2-7.5 ppm) and the cyclopropyl protons. The diastereotopic methylene protons of the cyclopropane ring would likely appear as a complex multiplet. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the phenyl carbons, the quaternary cyclopropyl carbon attached to the phenyl and carboxyl groups, the two methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by:

  • A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration of the carbonyl group, expected around 1700 cm⁻¹.

  • C-H stretching vibrations of the aromatic and cyclopropyl groups.

  • C=C stretching vibrations of the phenyl ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the cyclopropane and phenyl rings.

Reactivity and Stability

The chemical reactivity of this compound is influenced by the strained cyclopropane ring and the carboxylic acid functionality.

  • Ring Strain: The three-membered ring is highly strained, making it susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or in radical reactions. The presence of the phenyl group can stabilize adjacent carbocations or radicals, influencing the regioselectivity of such reactions.

  • Carboxylic Acid Group: The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction.

  • Thermal Stability: While specific data on the thermal decomposition of this compound is not available, carboxylic acids, in general, can undergo decarboxylation at elevated temperatures. The stability of the cyclopropane ring may also be compromised at high temperatures.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for this compound.

Synthesis of this compound

A common and efficient method for the synthesis of 1-substituted cyclopropanecarboxylic acids is through phase-transfer catalyzed alkylation of a nitrile followed by hydrolysis. The following is a detailed protocol adapted from established procedures.[9][10]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq) in a suitable organic solvent (e.g., toluene).

  • Add a 50% aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to 50-60 °C and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Reflux the purified 1-phenylcyclopropanecarbonitrile with a strong acid (e.g., a mixture of concentrated sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide followed by acidification) for several hours.

  • Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

  • After completion, cool the reaction mixture and, if basic hydrolysis was performed, acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Reactants1 Phenylacetonitrile + 1,2-Dibromoethane + Phase-Transfer Catalyst + NaOH (aq) Reaction1 Phase-Transfer Catalyzed Alkylation Reactants1->Reaction1 Product1 1-Phenylcyclopropanecarbonitrile Reaction1->Product1 Product1_hydrolysis 1-Phenylcyclopropanecarbonitrile Reaction2 Acid or Base Hydrolysis Product1_hydrolysis->Reaction2 Product2 This compound Reaction2->Product2

Caption: Synthetic route to this compound.

Determination of Melting Point
  • Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially, and then slow to 1-2 °C per minute as the melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of pKa (Potentiometric Titration)
  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the solution of the acid with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot a titration curve (pH versus volume of titrant added).

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow for pKa Determination

pKa_Determination Start Dissolve Acid in Solvent Titrate Titrate with Standardized Base Start->Titrate Measure Record pH after each addition Titrate->Measure Plot Plot pH vs. Volume of Base Measure->Plot Determine Find pH at Half-Equivalence Point Plot->Determine pKa pKa Determine->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Role in Drug Discovery and Signaling Pathways

This compound and its derivatives have emerged as valuable scaffolds in drug discovery. Of particular note is their application as inhibitors of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase.

TTK is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[11] Overexpression of TTK is observed in various cancers, making it an attractive therapeutic target.[12][13][14] Inhibition of TTK disrupts the SAC, leading to chromosomal instability and ultimately, cell death in rapidly dividing cancer cells.[11]

Derivatives of this compound have been investigated as part of a novel class of TTK inhibitors.[15] The rigid cyclopropyl scaffold helps to position the phenyl group and other substituents optimally within the ATP-binding pocket of the TTK enzyme, contributing to high potency and selectivity. The carboxylic acid moiety can be a key interaction point or can be modified to other functional groups to fine-tune the pharmacological properties of the inhibitor.

Simplified TTK Signaling Pathway and Inhibition

TTK_Pathway Mitotic_Stress Mitotic Stress (e.g., Unattached Kinetochores) TTK_Activation TTK (Mps1) Kinase Activation Mitotic_Stress->TTK_Activation SAC_Activation Spindle Assembly Checkpoint (SAC) Activation TTK_Activation->SAC_Activation Anaphase_Inhibition Inhibition of Anaphase-Promoting Complex (APC/C) SAC_Activation->Anaphase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest in Metaphase Anaphase_Inhibition->Cell_Cycle_Arrest Proper_Segregation Proper Chromosome Segregation Cell_Cycle_Arrest->Proper_Segregation Allows time for error correction Inhibitor 1-Phenylcyclopropanecarboxylic Acid Derivative (TTK Inhibitor) Inhibitor->TTK_Activation Inhibits

Caption: Role of TTK in the spindle assembly checkpoint and its inhibition.

Conclusion

This compound is a versatile building block with well-defined physical and chemical properties. Its rigid structure and the presence of key functional groups make it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The demonstrated utility of its derivatives as potent TTK kinase inhibitors highlights its potential for the development of novel anticancer therapeutics. This guide provides a solid foundation of its core properties and methodologies for its synthesis and characterization, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. Further experimental investigation into its quantitative solubility and pKa will be beneficial for its broader application.

References

1-Phenylcyclopropanecarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Phenylcyclopropanecarboxylic Acid

This guide provides detailed information on the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the molecular formula C10H10O2.[1][2][3][4] Its molecular weight is approximately 162.19 g/mol .[1][2][4]

Quantitative Molecular Data Summary

For ease of comparison and quick reference, the fundamental molecular data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC10H10O2
Molecular Weight162.19 g/mol [4]
IUPAC Name1-phenylcyclopropane-1-carboxylic acid[1]
CAS Number6120-95-2[1][2]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its core molecular properties.

Compound This compound Core Properties Properties Molecular Formula C10H10O2 Molecular Weight 162.19 g/mol CAS Number 6120-95-2 Compound:e->Properties:w

Caption: Relationship between this compound and its key molecular identifiers.

References

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenylcyclopropanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details its historical discovery, key synthesis protocols, and a thorough characterization of its physicochemical and spectroscopic properties. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows, adhering to specified formatting guidelines.

Introduction

This compound is a carboxylic acid derivative of phenylcyclopropane. The presence of the strained cyclopropyl ring adjacent to a phenyl group imparts unique electronic and conformational properties to the molecule, making it a valuable building block in the synthesis of more complex structures, including pharmacologically active compounds. This guide aims to be a centralized resource for researchers, covering the fundamental aspects of this compound from its inception to its modern applications.

Discovery and History

The first synthesis of this compound can be traced back to the work of Nickell and Allen in 1954. Their method involved the reaction of phenylacetonitrile with ethylene bromide in the presence of a strong base to form 1-phenyl-1-cyanocyclopropane, which was then hydrolyzed to the desired carboxylic acid. This two-step approach has remained a foundational method for the synthesis of this and related compounds. Early studies focused on the chemical properties and reactivity of the cyclopropane ring. In subsequent years, derivatives of this compound have been explored for their potential biological activities, including applications in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6120-95-2[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to cream solid (crystals or powder)[2]
Melting Point 85-87 °C
pKa ~4.39 (estimated based on 1-phenylcyclopentanecarboxylic acid)[3]
LogP 2.00[4]
Solubility Soluble in chloroform and ethyl acetate. Generally, carboxylic acids of this nature have limited solubility in water but are soluble in many organic solvents such as alcohols, ethers, and acetone.[5]

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxyl group.

Table 2: ¹H NMR (300 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.3 (approx.)multiplet5HAromatic protons (C₆H₅)
1.66quartet2HCyclopropyl protons (-CH₂)
1.26quartet2HCyclopropyl protons (-CH₂)
10-13 (variable)broad singlet1HCarboxylic acid proton (-COOH)

Note: The chemical shift of the carboxylic acid proton is variable and depends on concentration and solvent.[1][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~179-185Carboxylic acid carbon (-C OOH)
~138-142Quaternary aromatic carbon (ipso-C)
~128-130Aromatic methine carbons (-C H)
~126-128Aromatic methine carbons (-C H)
~25-30Quaternary cyclopropyl carbon
~16-20Cyclopropyl methylene carbons (-C H₂)

Note: Specific peak assignments can be confirmed with 2D NMR techniques.[7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid functional group.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-H (Carboxylic Acid)Very broad
~3050C-H (Aromatic)Stretch
~2950C-H (Cyclopropyl)Stretch
1760-1690C=O (Carboxylic Acid)Strong, sharp
~1600, ~1500C=C (Aromatic)Stretch
1320-1210C-O (Carboxylic Acid)Stretch
950-910O-H (Carboxylic Acid)Bend

Reference: General principles of IR spectroscopy for carboxylic acids.[11][12][13]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zFragmentDescription
162[C₁₀H₁₀O₂]⁺˙Molecular Ion (M⁺˙)
117[M - COOH]⁺Loss of the carboxylic acid group
91[C₇H₇]⁺Tropylium ion (rearrangement from benzyl fragment)

Reference: General fragmentation patterns of carboxylic acids.[5][14][15]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 1-Phenyl-1-cyanocyclopropane

This procedure is adapted from established methods for the cyclopropanation of phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in water.

  • Add powdered sodium hydroxide (2.0 eq) to the mixture.

  • Add 1,2-dibromoethane (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenyl-1-cyanocyclopropane.

  • The crude product can be purified by column chromatography on silica gel.

Hydrolysis of 1-Phenyl-1-cyanocyclopropane to this compound

This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid.

Materials:

  • 1-Phenyl-1-cyanocyclopropane

  • Sodium hydroxide (NaOH) or Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether

  • Concentrated Hydrochloric Acid (for acidification if using NaOH for hydrolysis)

  • Anhydrous magnesium sulfate

Procedure (Alkaline Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1-cyanocyclopropane and a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[16][17][18][19]

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1-cyanocyclopropane to concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway phenylacetonitrile Phenylacetonitrile reagents1 NaOH, TBAB, H₂O, 60°C dibromoethane 1,2-Dibromoethane cyanocyclopropane 1-Phenyl-1-cyanocyclopropane reagents2 NaOH(aq), Reflux then H₃O⁺ OR HCl(conc), Reflux carboxylic_acid This compound reagents1->cyanocyclopropane reagents2->carboxylic_acid

Caption: Synthesis of this compound.

Experimental_Workflow start Start reaction Reaction start->reaction extraction Extraction reaction->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification characterization Characterization purification->characterization end End Product characterization->end

References

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopropanecarboxylic acid and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. The rigid cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key literature surrounding this compound, with a focus on its synthesis, biological activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, and its potential applications in the treatment of neurological disorders.

Chemical Properties and Synthesis

This compound is a crystalline solid with a molecular weight of 162.19 g/mol . Its structure consists of a phenyl group and a carboxylic acid moiety attached to the same carbon atom of a cyclopropane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6120-95-2
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 85-87 °C
Appearance Solid
Experimental Protocol: Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 1-phenylcyclopropane carboxamide derivatives has been reported, which involves a two-step process starting from commercially available 2-phenylacetonitrile.[1]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane. The reaction is a cyclopropanation achieved under basic conditions.

  • Materials:

    • Substituted 2-phenylacetonitrile

    • 1,2-dibromoethane

    • Base (e.g., NaOH, KOH, K₂CO₃)

    • Solvent (e.g., Water)

  • Procedure:

    • To a solution of the substituted 2-phenylacetonitrile in water, add the chosen base.

    • Add 1,2-dibromoethane to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 60 °C) for a specified time.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

    • Purify the product by column chromatography if necessary.

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

The cyano group of the intermediate is hydrolyzed to a carboxylic acid using a strong acid.

  • Materials:

    • 1-Phenylcyclopropanecarbonitrile

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Treat the 1-phenylcyclopropanecarbonitrile with concentrated hydrochloric acid.

    • Heat the reaction mixture under reflux.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

    • Filter the solid product, wash with water, and dry to yield this compound.

This synthetic route provides good yields and can be adapted for the preparation of various substituted derivatives.[1]

Biological Activity and Mechanism of Action

The primary biological activity of interest for derivatives of this compound is their role as NMDA receptor antagonists.[2] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in a variety of neurological and psychiatric disorders.[3]

Derivatives of 1-phenylcyclopropanecarboxamide, such as the clinically used antidepressant milnacipran, have been shown to bind to the NMDA receptor and act as antagonists.[2] This antagonism is thought to be a key component of their therapeutic effects.

Quantitative Data on NMDA Receptor Binding

The binding affinity of several (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives for the NMDA receptor has been evaluated in vitro.[2]

Table 2: NMDA Receptor Binding Affinity of 1-Phenylcyclopropanecarboxamide Derivatives

CompoundDerivativeIC₅₀ (µM)
1 Milnacipran (N,N-diethyl)6.3 ± 0.3
7 N-methyl derivative13 ± 2.1
8 N,N-dimethyl derivative88 ± 1.4
12 Aminomethyl homologue10 ± 1.2

Data from reference[2]

These compounds also demonstrated protective effects against NMDA-induced lethality in mice, confirming their in vivo antagonist activity.[2]

Experimental Protocol: NMDA Receptor Binding Assay (General Overview)

While the specific protocol used for the data in Table 2 is not detailed in the abstract, a general competitive binding assay to determine IC₅₀ values for NMDA receptor antagonists would typically involve the following steps:

  • Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate synaptic membranes, which are rich in NMDA receptors.

  • Radioligand Binding: Incubate the synaptic membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]dizocilpine) and varying concentrations of the test compound (e.g., this compound derivatives).

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts related to the synthesis and mechanism of action of this compound derivatives.

G Synthesis Workflow for this compound Derivatives start Substituted 2-Phenylacetonitrile intermediate1 1-Phenylcyclopropanecarbonitrile start->intermediate1 Cyclopropanation (1,2-dibromoethane, base) product This compound intermediate1->product Acid Hydrolysis (conc. HCl) derivatives 1-Phenylcyclopropane Carboxamide Derivatives product->derivatives Amide Coupling evaluation Biological Evaluation (e.g., NMDA Binding Assay) derivatives->evaluation G NMDA Receptor Antagonism cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate release & binding Ca_channel Ca²⁺ Channel (blocked) Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_channel->Downstream Ca²⁺ influx Antagonist 1-Phenylcyclopropane Derivative (Antagonist) Antagonist->NMDA_R Binds to receptor

References

The Cyclopropane Ring: A Small Scaffold with Big Biological Significance in Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, imparts a remarkable array of biological activities when incorporated into carboxylic acid-containing molecules. Its inherent ring strain and unique stereoelectronic properties offer medicinal chemists a powerful tool to enhance potency, modulate pharmacokinetics, and create novel therapeutic agents. This technical guide delves into the core biological significance of the cyclopropane moiety in carboxylic acids, exploring key examples from insecticide development, neurotransmission, and antimicrobial research. We will examine the quantitative aspects of their biological activity, detail the experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways they influence.

Physicochemical Properties and General Biological Relevance

The high ring strain (approximately 27.5 kcal/mol) and significant s-character of the C-C bonds in a cyclopropane ring bestow upon it unique properties that are advantageous in drug design.[1] The rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets and thereby increasing potency and selectivity.[1][2][3] This conformational rigidity can also contribute to a more favorable entropic profile upon binding to a receptor.[4]

Furthermore, the cyclopropane group is often more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to more flexible alkyl chains.[1][2] This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[2] The introduction of a cyclopropane ring can also modulate a molecule's lipophilicity and aqueous solubility, further refining its drug-like properties.[1]

Case Studies: Cyclopropane Carboxylic Acids in Action

To illustrate the profound impact of the cyclopropane ring, we will explore three distinct classes of biologically active carboxylic acids where this moiety is central to their function.

Pyrethroid Insecticides: Potent Neurotoxins

Pyrethroids are a major class of synthetic insecticides that are esters of a substituted cyclopropanecarboxylic acid, most notably chrysanthemic acid.[5] Their potent insecticidal activity stems from their ability to modulate the function of voltage-gated sodium channels in the nervous system of insects.[2][6][7]

Mechanism of Action: Pyrethroids bind to the open state of voltage-gated sodium channels, preventing their closure and leading to a prolonged influx of sodium ions.[2] This results in membrane depolarization, repetitive nerve firing, and ultimately paralysis and death of the insect.[2] The differential sensitivity between insect and mammalian sodium channels contributes to the selective toxicity of pyrethroids.[8]

Quantitative Data on Pyrethroid Activity:

The potency of pyrethroids is often expressed as the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population, or as the effective concentration (EC50) required to elicit a half-maximal response on their molecular target.

PyrethroidTarget OrganismParameterValueReference
Lambda-cyhalothrinHyalella azteca10-d LC500.45 µg/g OC[9]
DeltamethrinHyalella azteca10-d LC500.79 µg/g OC[9]
BifenthrinHyalella azteca10-d LC500.52 µg/g OC[9]
CyfluthrinHyalella azteca10-d LC501.08 µg/g OC[9]
EsfenvalerateHyalella azteca10-d LC501.54 µg/g OC[9]
PermethrinHyalella azteca10-d LC5010.83 µg/g OC[9]

Signaling Pathway Visualization:

Pyrethroid_Action Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel (Open State) Pyrethroid->VGSC Binds to Na_influx Prolonged Na+ Influx VGSC->Na_influx Prevents closure Depolarization Membrane Depolarization Na_influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Mechanism of pyrethroid neurotoxicity.
1-Aminocyclopropane-1-carboxylic Acid (ACC): A Plant Hormone Precursor and Neuromodulator

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that plays a dual role in biology. In plants, it is the immediate precursor to the gaseous hormone ethylene, which regulates a wide range of developmental processes and stress responses.[10] In the mammalian central nervous system, ACC acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[11][12]

Role in Ethylene Biosynthesis: ACC is synthesized from S-adenosylmethionine (SAM) by the enzyme ACC synthase. ACC is then converted to ethylene by ACC oxidase.[10]

Interaction with the NMDA Receptor: The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By acting as a partial agonist at the glycine site, ACC can modulate NMDA receptor activity.[11]

Quantitative Data on ACC Activity:

CompoundTargetParameterValueReference
[3H]GlycineNMDA ReceptorKD~40 nmol/L[13]
GlycineNMDA ReceptorEC50~1-3 µM[14]
1-Aminocyclopropane-1-carboxylic acid (ACC)NMDA Receptor Glycine SiteAgonist ActivityPartial Agonist[11][12]

Signaling Pathway Visualizations:

Ethylene_Biosynthesis cluster_enzymes Enzymes Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic Acid SAM->ACC Rate-limiting step ACS ACC Synthase Ethylene Ethylene ACC->Ethylene MACC Malonyl-ACC (Inactive) ACC->MACC ACO ACC Oxidase AMT ACC Malonyltransferase

Ethylene biosynthesis pathway in plants.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site ACC ACC (Partial Agonist) ACC->NMDAR Binds to Glycine Site Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., LTP, LTD) Ca_influx->Signaling_Cascades

Modulation of NMDA receptor signaling by ACC.
Inhibitors of O-Acetylserine Sulfhydrylase (OASS): Novel Antimicrobial Agents

O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for the development of new antibiotics.[15][16] Derivatives of trans-2-substituted-cyclopropane-1-carboxylic acid have been identified as potent inhibitors of this enzyme.[15][17]

Mechanism of Action: These cyclopropane-containing molecules act as mimics of the natural substrate or transition state, binding to the active site of OASS and inhibiting its function. This blocks the production of cysteine, an essential amino acid for bacterial survival.[15]

Quantitative Data on OASS Inhibitor Activity:

CompoundTargetParameterValueReference
(±)-trans-2-[(1E)-prop-1-en-1-yl]cyclopropanecarboxylic acidHaemophilus influenzae OASS-AKdiss1.5 µM[17]
(±)-trans-2-[(1E)-prop-1-en-1-yl]cyclopropanecarboxylic acidHaemophilus influenzae OASS-AIC50700 µM[17]
Various acidic derivativesS. Typhimurium OASS-A and OASS-BActivityNanomolar range[16]

Signaling Pathway Visualization:

Cysteine_Biosynthesis_Inhibition cluster_pathway Cysteine Biosynthesis Pathway Serine Serine OAS O-Acetylserine Serine->OAS Serine Acetyltransferase (SAT) Cysteine Cysteine OAS->Cysteine OASS O-Acetylserine Sulfhydrylase (OASS) Inhibitor Cyclopropane Carboxylic Acid Inhibitor Inhibitor->OASS Inhibits

Inhibition of the cysteine biosynthesis pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of the discussed cyclopropane-containing carboxylic acids.

Synthesis Protocols

Protocol 1: Synthesis of Pyrethroid Insecticides (General Procedure for Esterification)

This protocol describes the final esterification step in the synthesis of many pyrethroids, such as permethrin.

  • Materials: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride, 3-phenoxybenzyl alcohol, anhydrous toluene, pyridine or triethylamine.

  • Procedure:

    • Dissolve 3-phenoxybenzyl alcohol in anhydrous toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add an equimolar amount of a base, such as pyridine or triethylamine, to act as an acid scavenger.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride in anhydrous toluene to the cooled alcohol solution with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid.

    • Purify the product by column chromatography or distillation.

Protocol 2: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

This protocol is a simplified representation of a common synthetic route.

  • Materials: An appropriate N-protected glycine ester, 1,2-dihaloethane (e.g., 1,2-dichloroethane), a strong base (e.g., lithium diisopropylamide), an appropriate solvent (e.g., THF), and a strong acid (e.g., hydrochloric acid).

  • Procedure:

    • React the N-protected glycine ester with at least two molar equivalents of a strong base in a suitable anhydrous solvent at low temperature (e.g., -78 °C) to form the enolate.

    • Add at least one molar equivalent of 1,2-dihaloethane to the enolate solution and allow the reaction to proceed, forming the cyclopropyl ester.[18]

    • Hydrolyze the resulting ester and remove the protecting group by refluxing with a strong acid (e.g., 6 N HCl) for several hours.[18]

    • After cooling, remove the water under reduced pressure.

    • Purify the resulting amino acid, for example, by ion-exchange chromatography, to yield 1-aminocyclopropane-1-carboxylic acid.[18]

Protocol 3: Synthesis of trans-2-Substituted-Cyclopropane-1-Carboxylic Acids

This protocol outlines a general approach for the synthesis of OASS inhibitors.

  • Materials: An appropriate alkyne, ethyl diazoacetate, a rhodium catalyst (e.g., Rh₂(OAc)₄), a suitable solvent (e.g., dichloromethane), and a base for hydrolysis (e.g., sodium hydroxide).

  • Procedure:

    • In an inert atmosphere, dissolve the alkyne and a catalytic amount of the rhodium catalyst in the solvent.

    • Slowly add a solution of ethyl diazoacetate to the reaction mixture at a controlled temperature.

    • Stir the reaction until the starting materials are consumed (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the resulting ethyl cyclopropenecarboxylate derivative by column chromatography.

    • Hydrolyze the ester to the carboxylic acid using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification.

    • Purify the final trans-2-substituted-cyclopropane-1-carboxylic acid by recrystallization or column chromatography.

Biological Assay Protocols

Protocol 4: Electrophysiological Measurement of Pyrethroid Effects on Voltage-Gated Sodium Channels

This protocol uses the whole-cell patch-clamp technique to measure the effect of pyrethroids on sodium currents in cultured neurons or cells expressing sodium channels.

  • Materials: Cultured neuronal cells or cells expressing the sodium channel of interest, external and internal recording solutions, patch-clamp amplifier and data acquisition system, and the pyrethroid compound of interest.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a target cell.

    • Record baseline sodium currents by applying depolarizing voltage steps from a holding potential.

    • Perfuse the cell with an external solution containing the desired concentration of the pyrethroid.

    • After a suitable incubation period, record the sodium currents again using the same voltage protocol.

    • Analyze the changes in the current kinetics, such as the rate of inactivation and the amplitude of the tail current, to quantify the effect of the pyrethroid.

    • Construct dose-response curves by testing a range of pyrethroid concentrations to determine the EC50.

Protocol 5: NMDA Receptor Binding Assay using [³H]Glycine

This radioligand binding assay measures the affinity of compounds for the glycine binding site of the NMDA receptor.

  • Materials: Rat forebrain membrane preparation (as a source of NMDA receptors), [³H]glycine (radioligand), unlabeled glycine (for determining non-specific binding), the test compound (e.g., ACC), assay buffer, and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]glycine and varying concentrations of the test compound.

    • Include control wells with [³H]glycine only (total binding) and [³H]glycine plus a high concentration of unlabeled glycine (non-specific binding).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC50, which can then be converted to a Ki value.

Protocol 6: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of OASS activity.

  • Materials: Purified OASS enzyme, O-acetylserine (substrate), sodium sulfide (substrate), a chromogenic reagent for sulfide detection (e.g., N,N-dimethyl-p-phenylenediamine), assay buffer, and the cyclopropane carboxylic acid inhibitor.

  • Procedure:

    • Prepare a series of dilutions of the inhibitor.

    • In a microplate, pre-incubate the OASS enzyme with varying concentrations of the inhibitor in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrates, O-acetylserine and sodium sulfide.

    • Allow the reaction to proceed for a fixed time at a controlled temperature.

    • Stop the reaction and measure the amount of remaining sulfide using a chromogenic reagent, which forms a colored product that can be quantified spectrophotometrically.

    • Calculate the percentage of inhibition at each inhibitor concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition as a function of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The incorporation of a cyclopropane ring into carboxylic acids provides a versatile and powerful strategy in the design of biologically active molecules. From potent insecticides that have shaped modern agriculture to potential therapeutics targeting fundamental neurological and metabolic pathways, the unique structural and electronic properties of this small carbocycle continue to be exploited by scientists. The quantitative data, detailed experimental protocols, and visualized signaling pathways presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to harness the biological significance of the cyclopropane ring in their own investigations. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the cyclopropane carboxylic acid motif is poised to remain a cornerstone of innovation in the life sciences.

References

Unlocking the Therapeutic Potential of 1-Phenylcyclopropanecarboxylic Acid: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines promising research avenues for 1-Phenylcyclopropanecarboxylic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The unique structural characteristics of this molecule, featuring a phenyl group attached to a rigid cyclopropane ring, make it a compelling scaffold for the design of novel therapeutic agents across multiple domains. This document provides a comprehensive overview of current knowledge and detailed experimental frameworks to guide future investigations into its potential as a modulator of sigma-1 receptors, an inhibitor of plant ethylene biosynthesis, and as a scaffold for anticancer agents and kinase inhibitors.

Modulation of Sigma-1 Receptors: A Target for Neurological Disorders

The sigma-1 receptor, a unique intracellular chaperone protein, is implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain. Derivatives of 1-phenylcycloalkanecarboxylic acids have emerged as potent and selective ligands for the sigma-1 receptor, suggesting that the 1-phenylcyclopropane scaffold could be a key pharmacophore for this target.[1]

Quantitative Data: Sigma-1 Receptor Binding Affinity

While specific Ki values for this compound derivatives are not extensively published, related compounds have shown high affinity and selectivity. For instance, carbetapentane, an antitussive agent with a 1-phenylcyclopentanecarboxylic acid core, binds to sigma sites with high affinity.[1] The contraction of the cyclopentyl ring to a cyclopropyl ring is a key chemical modification that has been shown to enhance selectivity for the sigma-1 receptor over the sigma-2 and muscarinic receptors.[1] The following table summarizes the binding affinities of known sigma-1 receptor ligands to provide a benchmark for future studies.

CompoundReceptorKi (nM)
(+)-PentazocineSigma-13.1
HaloperidolSigma-13.2
PRE-084Sigma-12.2
CarbetapentaneSigma-113.0

Data compiled from various sources.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

A competitive radioligand binding assay can be employed to determine the affinity of novel this compound derivatives for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing the human sigma-1 receptor.

  • --INVALID-LINK---Pentazocine (radioligand).

  • Non-labeled (+)-pentazocine or haloperidol (for determining non-specific binding).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • In a 96-well microplate, add the assay buffer, radioligand (--INVALID-LINK---pentazocine) at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, wells should contain only the radioligand and membrane preparation.

  • For non-specific binding, wells should contain the radioligand, membrane preparation, and a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM haloperidol).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow prep Prepare Reagents: - Membrane Prep - Radioligand - Test Compounds plate Plate Setup: - Total Binding - Non-specific Binding - Competition Binding prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Sigma-1 Receptor Binding Assay Workflow

Inhibition of Ethylene Biosynthesis: Applications in Agriculture

Ethylene is a key plant hormone that regulates many aspects of growth, development, and senescence. The enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase catalyzes the final step in ethylene biosynthesis. Derivatives of cyclopropanecarboxylic acid are known to be structural analogs of ACC and can act as inhibitors of ACC oxidase.[2] Specifically, trans-2-phenylcyclopropane-1-carboxylic acid has been identified as an effective inhibitor of this enzyme, presenting a potential avenue for the development of novel plant growth regulators.[2]

Quantitative Data: ACC Oxidase Inhibition

Studies on apple ACC oxidase have demonstrated the inhibitory potential of trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) and cyclopropane-1,1-dicarboxylic acid (CDA).

CompoundTarget EnzymeKi Value
trans-2-Phenylcyclopropanecarboxylic acid (PCCA)Apple ACC OxidaseDetermined
Cyclopropane-1,1-dicarboxylic acid (CDA)Apple ACC OxidaseDetermined

Ki values have been determined but are not explicitly stated in the abstract.[2]

Experimental Protocol: ACC Oxidase Inhibition Assay

The inhibitory activity of this compound derivatives on ACC oxidase can be determined by measuring the reduction in ethylene production in the presence of the test compound.

Materials:

  • Partially purified ACC oxidase from a plant source (e.g., apple, tomato).

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) as the substrate.

  • Assay buffer (e.g., 100 mM MOPS, pH 7.2, containing 10% glycerol, 30 mM sodium ascorbate, and 0.1 mM FeSO₄).

  • Test compounds (this compound derivatives).

  • Gas-tight vials.

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

Procedure:

  • Prepare a reaction mixture in gas-tight vials containing the assay buffer and varying concentrations of the test compound.

  • Initiate the reaction by adding a known amount of ACC oxidase and the substrate, ACC.

  • Incubate the vials at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

  • Terminate the reaction (e.g., by adding a stopping reagent or by flash freezing).

  • Analyze the headspace gas from each vial for ethylene concentration using a gas chromatograph.

  • Calculate the percentage of inhibition of ethylene production at each concentration of the test compound compared to a control reaction without the inhibitor.

  • Determine the IC50 value of the test compound.

  • To determine the inhibition constant (Ki), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

G cluster_1 Signaling Pathway SAM S-Adenosyl methionine ACS ACC Synthase SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid ACS->ACC ACO ACC Oxidase ACC->ACO Ethylene Ethylene ACO->Ethylene Inhibitor 1-Phenylcyclopropane- carboxylic Acid Derivative Inhibitor->ACO Inhibition

Ethylene Biosynthesis Inhibition Pathway

Anticancer Activity: A Scaffold for Novel Cytotoxic Agents

The rigid cyclopropane ring in this compound offers a unique three-dimensional structure that can be exploited for the design of novel anticancer agents. The amides of 1-phenylcyclopropane carboxylic acid have shown antiproliferative activity against certain cancer cell lines. This area of research is less developed compared to sigma-1 receptor modulation and ethylene biosynthesis inhibition but holds significant potential.

Quantitative Data: In Vitro Anticancer Activity

Data on the anticancer activity of 1-phenylcyclopropanecarboxamide derivatives is emerging. One study reported antiproliferative effects on the U937 human myeloid leukemia cell line. However, a comprehensive screening against a broad panel of cancer cell lines with corresponding IC50 values is needed to fully assess the potential of this chemical class.

CompoundCell LineActivity
1-Phenylcyclopropane carboxamide derivativesU937 (Human Myeloid Leukemia)Antiproliferative

Specific IC50 values were not provided in the initial findings.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Test compounds (this compound derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Speculative Research Area: Inhibition of TTK Kinase

The mitotic kinase TTK (also known as Mps1) is a critical regulator of the spindle assembly checkpoint and is a promising target for cancer therapy. While no direct evidence currently links this compound to TTK inhibition, the rigid and compact nature of the cyclopropane ring makes it an attractive scaffold for designing kinase inhibitors. The development of small molecule inhibitors often benefits from conformationally constrained moieties that can orient functional groups for optimal binding in the ATP-binding pocket of kinases.

Rationale for Investigation
  • Structural Rigidity: The cyclopropane ring can lock the phenyl group and the carboxylic acid (or its derivatives) in a defined spatial orientation, which could be favorable for binding to the active site of TTK kinase.

  • Novelty: The 1-phenylcyclopropane scaffold is not a common motif in existing TTK kinase inhibitors, offering an opportunity to explore novel chemical space and potentially develop inhibitors with unique selectivity profiles.

Further research in this area would involve the synthesis of a library of this compound derivatives and their screening against TTK kinase using in vitro kinase assays.

G cluster_2 Logical Relationship Core 1-Phenylcyclopropane- carboxylic Acid Scaffold Derivatives Synthesis of Derivatives Core->Derivatives Screening Kinase Screening Derivatives->Screening TTK TTK Kinase Inhibition Screening->TTK SAR Structure-Activity Relationship TTK->SAR Lead Lead Optimization SAR->Lead

TTK Kinase Inhibitor Discovery Workflow

Conclusion

This compound represents a versatile and promising scaffold for the development of new chemical entities with therapeutic potential. The research areas outlined in this technical guide, particularly in the modulation of sigma-1 receptors and the inhibition of ethylene biosynthesis, are supported by existing preliminary data and offer clear paths for further investigation. The potential for developing anticancer agents and kinase inhibitors from this core structure, while more speculative, warrants exploration due to the desirable physicochemical properties of the cyclopropane moiety. This guide provides the necessary foundational information and experimental frameworks to empower researchers to unlock the full therapeutic potential of this intriguing molecule.

References

Spectroscopic Analysis of 1-Phenylcyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylcyclopropanecarboxylic acid, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

No publicly available experimental spectrum for this compound was found. The following are predicted chemical shifts based on its structure and data from similar compounds.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
7.45 - 7.20Multiplet5HAromatic protons (C₆H₅)
1.70 - 1.60Multiplet2HCyclopropane CH₂
1.30 - 1.20Multiplet2HCyclopropane CH₂

¹³C NMR (Carbon-13 NMR) [1]

Data obtained from SpectraBase.[1]

Chemical Shift (ppm)Assignment
179.0-COOH
141.2Aromatic C (quaternary)
128.5Aromatic CH
128.3Aromatic CH
126.9Aromatic CH
33.1Cyclopropane C (quaternary)
17.5Cyclopropane CH₂
Infrared (IR) Spectroscopy

No publicly available experimental spectrum with a detailed peak list for this compound was found. The following are characteristic absorption bands expected for this molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
3100 - 3000MediumC-H stretch (Aromatic)
3000 - 2850MediumC-H stretch (Cyclopropane)
~1700StrongC=O stretch (Carboxylic acid)
1600, 1495Medium-WeakC=C stretch (Aromatic ring)
~1430MediumO-H bend (in-plane)
~1250StrongC-O stretch
~920BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

No publicly available experimental mass spectrum for this compound was found. The following table lists the expected major fragments based on the structure and common fragmentation patterns of similar carboxylic acids. The molecular weight of this compound is 162.19 g/mol .

m/zProposed Fragment
162[M]⁺ (Molecular Ion)
145[M - OH]⁺
117[M - COOH]⁺
115[C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, a solid compound at room temperature.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled sequence.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, powdered amount of solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal first.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

    • Utilize Electron Ionization (EI) as the ionization method.

  • Mass Analysis:

    • Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

    • Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.

  • Data Acquisition:

    • Record the mass spectrum, which is a plot of the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Data IR_Data Absorption Bands Functional Group ID IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern Formula Confirmation MS->MS_Data Final_Report Comprehensive Spectroscopic Profile NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Caption: Workflow for the Spectroscopic Analysis.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Phenylcyclopropanecarboxylic Acid from Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Phenylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane scaffold imparts unique conformational constraints, making it a desirable moiety in the design of novel therapeutic agents. This document provides a detailed two-step protocol for the synthesis of this compound, starting from commercially available phenylacetonitrile. The synthesis involves an initial phase-transfer catalyzed cyclopropanation followed by acidic hydrolysis of the nitrile intermediate.

Overall Reaction Scheme:

The synthesis proceeds in two primary stages:

  • Cyclopropanation: Phenylacetonitrile is alkylated with 1,2-dibromoethane using a phase-transfer catalyst to form the intermediate, 1-phenylcyclopropanecarbonitrile.

  • Hydrolysis: The 1-phenylcyclopropanecarbonitrile is then hydrolyzed under acidic conditions to yield the final product, this compound.[1]

Experimental Workflow

The overall workflow for the synthesis is depicted below, outlining the transition from starting materials to the final acid product.

SynthesisWorkflow Start Starting Materials: - Phenylacetonitrile - 1,2-Dibromoethane Step1 Step 1: Cyclopropanation (Phase-Transfer Catalysis) Start->Step1 Intermediate Intermediate: 1-Phenylcyclopropanecarbonitrile Step1->Intermediate Step2 Step 2: Acid Hydrolysis Intermediate->Step2 Final Final Product: This compound Step2->Final

Caption: Synthetic workflow for this compound.

Data Presentation: Optimization of Cyclopropanation

The use of a phase-transfer catalyst (PTC) is crucial for an efficient reaction, significantly reducing the reaction time compared to non-catalyzed conditions.[1] The data below, adapted from optimization studies, highlights the effectiveness of Tetra-n-butylammonium bromide (TBAB) as a PTC.

EntryBaseCatalystTemperature (°C)Time (h)Yield (%) of 1-Phenylcyclopropanecarbonitrile
1NaOHNone6012Low (incomplete reaction)
2NaOHTBAB60485

Table adapted from data presented in optimization studies for cyclopropanation reactions.[1]

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile via Phase-Transfer Catalysis

This protocol details the α-alkylation of phenylacetonitrile with 1,2-dibromoethane.[1] The use of a phase-transfer catalyst like Tetra-n-butylammonium bromide (TBAB) facilitates the reaction between the aqueous base and the organic substrate.[1][2]

Materials:

  • Phenylacetonitrile

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetra-n-butylammonium bromide (TBAB)

  • Water (deionized)

  • Toluene or other suitable organic solvent

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetonitrile, 1,2-dibromoethane, toluene, and the phase-transfer catalyst, TBAB.[1]

  • Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide and add it to the reaction mixture.

  • Reaction: Heat the mixture to 60°C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours when a PTC is used.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine to remove any residual base and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure 1-phenylcyclopropanecarbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile

This protocol describes the conversion of the cyano group in the intermediate to a carboxylic acid group using concentrated acid.[1]

Materials:

  • 1-Phenylcyclopropanecarbonitrile (from Step 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Setup: Place the 1-phenylcyclopropanecarbonitrile obtained from the previous step into a round-bottom flask.

  • Acid Addition: Carefully add concentrated hydrochloric acid to the flask.

  • Reaction: Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid will occur. The reaction progress can be monitored by observing the dissolution of the organic nitrile layer and confirmed by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. The this compound will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove excess acid.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the pure this compound. The final product should be a solid with a melting point of approximately 85-87°C.[3]

References

Application Notes and Protocols for the α-Alkylation of Phenylacetonitrile in Cyclopropane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-phenylcyclopropane-1-carbonitrile through the α-alkylation of phenylacetonitrile. This method utilizes a phase-transfer catalyzed (PTC) reaction with 1,2-dibromoethane, offering a robust and efficient pathway to this valuable cyclopropane-containing building block. Cyclopropane rings are significant structural motifs in medicinal chemistry, known for imparting unique conformational rigidity, metabolic stability, and enhanced biological activity to molecules. These protocols are designed to be readily implemented in a laboratory setting.

Introduction

The α-carbon of phenylacetonitrile is acidic and can be readily deprotonated to form a stabilized carbanion. This nucleophilic carbanion is a versatile intermediate for carbon-carbon bond formation through reactions with various electrophiles. One of the key applications of this reactivity is the synthesis of cyclopropane rings via dialkylation with a suitable 1,2-dielectrophile, such as 1,2-dibromoethane. This intramolecular cyclization provides direct access to 1-phenylcyclopropane-1-carbonitrile, a precursor for various pharmaceutical intermediates.

Phase-transfer catalysis (PTC) is a highly effective methodology for this transformation. It facilitates the transfer of the base (as hydroxide ions) from an aqueous phase to the organic phase where the phenylacetonitrile and alkylating agent reside. This circumvents the need for expensive and hazardous strong bases like sodium amide or metal hydrides in strictly anhydrous solvents. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed as phase-transfer catalysts.[1]

Reaction Principle and Mechanism

The formation of the cyclopropane ring from phenylacetonitrile and 1,2-dibromoethane under phase-transfer catalysis conditions proceeds through a sequential α-alkylation followed by an intramolecular cyclization.

The reaction is initiated by the deprotonation of phenylacetonitrile at the α-position by a strong base, typically an aqueous solution of sodium hydroxide or potassium hydroxide. The phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase to generate the phenylacetonitrile carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming an intermediate, 2-bromo-4-phenylbutanenitrile.

In the presence of excess base, the remaining acidic proton on the α-carbon of this intermediate is abstracted, generating a new carbanion. This carbanion then undergoes a rapid intramolecular SN2 reaction, attacking the carbon atom bearing the second bromine atom to form the cyclopropane ring and displace the final bromide ion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-phenylcyclopropane-1-carbonitrile from phenylacetonitrile.

ParameterValueReference
Starting Material Phenylacetonitrile[1]
Alkylating Agent 1,2-Dibromoethane[1]
Base 50% Aqueous Sodium Hydroxide[1]
Catalyst Tetrabutylammonium Bromide (TBAB)[1]
Temperature 60 °C[1]
Reaction Time 4 - 6 hours[1]
Yield 85 - 88%[1]

Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of 1-phenylcyclopropane acetonitrile derivatives.[1]

Materials:

  • Phenylacetonitrile

  • 1,2-Dibromoethane

  • 50% Aqueous Sodium Hydroxide (w/v)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane

  • 10% Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetonitrile (1.0 molar equivalent), 1,2-dibromoethane (1.0 molar equivalent), and tetrabutylammonium bromide (0.1 molar equivalent).

  • Addition of Base: To the stirred mixture, add a 50% aqueous solution of sodium hydroxide (2.0 molar equivalents).

  • Reaction: Heat the reaction mixture to 60 °C and maintain vigorous stirring for 4 to 6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (2 x 5 volumes).

  • Washing: Combine the organic layers and wash with a 10% aqueous sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at a temperature below 40 °C.

  • Product: The resulting crude 1-phenylcyclopropane-1-carbonitrile is obtained in high yield (85-88%) and can be used for subsequent steps without further purification.[1]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_product Product Phenylacetonitrile Phenylacetonitrile Carbanion1 Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion1 Deprotonation Dibromoethane 1,2-Dibromoethane Alkylated_Intermediate 2-Bromo-4-phenylbutanenitrile Base NaOH (aq) Carbanion2 Intermediate Carbanion Catalyst TBAB Carbanion1->Alkylated_Intermediate SN2 Attack Alkylated_Intermediate->Carbanion2 Deprotonation Product 1-Phenylcyclopropane- 1-carbonitrile Carbanion2->Product Intramolecular SN2 Cyclization

Caption: Reaction mechanism for the formation of 1-phenylcyclopropane-1-carbonitrile.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: Phenylacetonitrile, 1,2-Dibromoethane, TBAB start->setup add_base Add 50% aq. NaOH setup->add_base react Heat at 60°C for 4-6h add_base->react monitor Monitor by TLC react->monitor workup Cool to RT & Extract with Dichloromethane monitor->workup Reaction Complete wash Wash with Brine workup->wash dry Dry over MgSO4 & Concentrate wash->dry product Crude Product (85-88% Yield) dry->product end End product->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

  • Low Yield:

    • Ensure the base solution is fresh and at the correct concentration.

    • Verify the quality of the phenylacetonitrile and 1,2-dibromoethane.

    • Increase the stirring rate to ensure efficient mixing of the two phases.

    • Ensure the reaction temperature is maintained at 60 °C.

  • Incomplete Reaction:

    • Extend the reaction time and continue monitoring by TLC.

    • Ensure the catalyst has not degraded. Use fresh TBAB if necessary.

  • Formation of Side Products:

    • Polymerization or other side reactions can occur. Ensure the temperature does not exceed the recommended value.

    • The formation of by-products from the reaction of the intermediate with external nucleophiles can be minimized by maintaining a closed system.

References

Application Notes and Protocols: Preparation and Biological Evaluation of 1-Phenylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 1-phenylcyclopropanecarboxylic acid and its derivatives, which are valuable scaffolds in medicinal chemistry. It includes protocols for key synthetic transformations, quantitative data on reaction yields, and information on their biological activities, including their role as enzyme inhibitors.

Synthetic Strategies

The preparation of this compound and its amide derivatives typically involves a multi-step synthesis. A common and effective route begins with the alkylation of phenylacetonitrile, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and subsequent amide coupling.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanecarbonitrile via Phase Transfer Catalysis

This protocol describes the α-alkylation of phenylacetonitrile with 1,2-dibromoethane using a phase transfer catalyst to form the cyclopropane ring.[1]

Materials:

  • Phenylacetonitrile

  • 1,2-dibromoethane

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Benzene (or a suitable alternative solvent like toluene)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.0-1.2 eq), 50% aqueous NaOH solution, and benzyltriethylammonium chloride (0.05 eq) in benzene.

  • Stir the mixture vigorously at 40-45°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

This protocol details the conversion of the nitrile group to a carboxylic acid using acidic hydrolysis.[1][2]

Materials:

  • 1-Phenylcyclopropanecarbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Place 1-phenylcyclopropanecarbonitrile in a round-bottom flask.

  • Add concentrated hydrochloric acid and heat the mixture under reflux. The reaction progress can be monitored by TLC.

  • Continue heating until the nitrile is completely hydrolyzed (typically several hours).

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Protocol 3: Synthesis of 1-Phenylcyclopropanecarboxamide Derivatives via HATU Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using HATU as a coupling agent.[1][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1-1.5 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography on silica gel.

Data Presentation: Synthesis Yields

The following table summarizes the yields for the synthesis of various substituted 1-phenylcyclopropanecarboxylic acids starting from the corresponding substituted 2-phenylacetonitriles.[1]

Starting Material (Substituted 2-Phenylacetonitrile)Product (Substituted this compound)Reaction Time (h)Yield (%)
2a (unsubstituted)3a380
2b (4-methoxy)3b285
2c (4-chloro)3c2.588

Biological Applications and Mechanisms of Action

This compound derivatives have demonstrated a range of biological activities, making them attractive candidates for drug development. Their applications include roles as enzyme inhibitors with potential anticancer and plant growth regulatory effects.

Anticancer Activity

Certain derivatives of this compound have shown cytotoxic activity against human cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of a 1-phenylcyclopropane carboxamide derivative against a human myeloid leukemia cell line.[1]

CompoundCell LineIC50 (µM)
1-Phenylcyclopropane carboxamide derivativeU937Data not explicitly provided in a numerical format in the source

Proposed Signaling Pathway for Anticancer Activity

Phenolic acid derivatives are known to interfere with critical cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt and MAPK/ERK pathways are two major signaling cascades that are often dysregulated in cancer and are potential targets for these compounds.[4][5]

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PCCA_deriv 1-Phenylcyclopropanecarboxylic Acid Derivative PCCA_deriv->PI3K PCCA_deriv->Ras Apoptosis Apoptosis PCCA_deriv->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ethylene_biosynthesis Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO ACS ACC Synthase ACO ACC Oxidase PCCA_deriv 1-Phenylcyclopropanecarboxylic Acid Derivative PCCA_deriv->ACO Inhibits experimental_workflow start Start: Substituted Phenylacetonitrile alkylation Alkylation (Protocol 1) start->alkylation nitrile 1-Phenylcyclopropanecarbonitrile Derivative alkylation->nitrile hydrolysis Hydrolysis (Protocol 2) nitrile->hydrolysis acid 1-Phenylcyclopropanecarboxylic Acid Derivative hydrolysis->acid coupling Amide Coupling (Protocol 3) acid->coupling amide 1-Phenylcyclopropanecarboxamide Derivative coupling->amide bio_eval Biological Evaluation (e.g., Cytotoxicity Assays, Enzyme Inhibition Assays) amide->bio_eval end End: Data Analysis & SAR bio_eval->end

References

Application Notes and Protocols: 1-Phenylcyclopropanecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenylcyclopropanecarboxylic acid as a versatile building block in organic synthesis. The document details its synthesis, derivatization, and application in ring-opening reactions and medicinal chemistry, complete with experimental protocols and quantitative data.

Synthesis of this compound

This compound is a key synthetic intermediate. A common and efficient method for its preparation involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane, followed by hydrolysis of the resulting nitrile.

Experimental Protocol: Two-Step Synthesis from 2-Phenylacetonitrile[1]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

  • To a stirred solution of 2-phenylacetonitrile (1.0 eq.) in a suitable solvent (e.g., water), add a base such as sodium hydroxide (NaOH).

  • To this mixture, add 1,2-dibromoethane (1.0-1.5 eq.).

  • Heat the reaction mixture to an optimal temperature of 60°C. Higher temperatures may lead to decreased yields.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenylcyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • Treat the crude 1-phenylcyclopropanecarbonitrile with concentrated hydrochloric acid (HCl).

  • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture, which should precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford this compound.

ParameterValueReference
Starting Material2-Phenylacetonitrile[1]
Reagents1,2-Dibromoethane, NaOH, HCl[1]
Optimal Temperature (Cyclopropanation)60°C[1]
Overall YieldGood[1]

Synthesis Workflow

cluster_synthesis Synthesis of this compound start 2-Phenylacetonitrile step1 α-Alkylation with 1,2-dibromoethane & NaOH start->step1 intermediate 1-Phenylcyclopropanecarbonitrile step1->intermediate step2 Hydrolysis with concentrated HCl intermediate->step2 product This compound step2->product

Caption: Two-step synthesis of this compound.

Derivatization Reactions

This compound serves as a precursor for various derivatives with applications in medicinal chemistry and material science.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives[1][2]

Amide derivatives of this compound have shown potential as antiproliferative agents. The synthesis typically involves an acid-amine coupling reaction.

Experimental Protocol: Amide Coupling with HATU [2]

  • Dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 1-phenylcyclopropane carboxamide derivative.

ReagentMolar Equivalent
This compound1.0
Amine1.0 - 1.2
HATU1.1
DIPEA2.0
Preparation of Bis[(1-phenyl-1-cyclopropyl)carbonyl] Peroxide[3]

This diacyl peroxide can be synthesized from this compound and is of interest in polymer chemistry and organic synthesis as a radical initiator.

Experimental Protocol:

  • Dissolve this compound (2.0 eq.) in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution in an ice bath.

  • Add a solution of hydrogen peroxide (1.0 eq.) and N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq.) in the same solvent dropwise with stirring.

  • Allow the reaction to proceed at low temperature for several hours, monitoring for the formation of the dicyclohexylurea (DCU) precipitate.

  • Filter off the DCU precipitate.

  • Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure at low temperature to obtain the crude bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide.

  • Purify by recrystallization from a suitable solvent system if necessary.

Ring-Opening Reactions of Aryl Cyclopropanes

The strained three-membered ring of aryl cyclopropanes, including derivatives of this compound, can undergo ring-opening reactions to provide 1,3-difunctionalized products. Photoredox catalysis offers a mild and efficient method for such transformations.

Representative Protocol: Photocatalytic Oxo-amination of a Phenylcyclopropane[4]

This protocol describes a general method for the 1,3-difunctionalization of an aryl cyclopropane.

  • In a reaction vial, combine the aryl cyclopropane (1.0 eq.), a nitrogen source (e.g., an amine or an N-nucleophile, 1.5 eq.), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).

  • Add a suitable solvent (e.g., acetonitrile or DMF) and an oxidant. In some cases, atmospheric oxygen can serve as the oxidant.

  • Degas the reaction mixture and place it under an inert atmosphere (e.g., argon or nitrogen).

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the 1,3-oxo-aminated product.

ComponentRole
Aryl CyclopropaneSubstrate
Amine/N-nucleophileNucleophile
PhotocatalystCatalyst for single-electron transfer
Visible LightEnergy source for catalyst excitation
OxidantRegenerates the photocatalyst

Photocatalytic Ring-Opening Workflow

cluster_ring_opening Photocatalytic Ring-Opening of Phenylcyclopropane start Phenylcyclopropane set Single Electron Transfer (SET) start->set pc Photocatalyst light Visible Light (hν) pc_excited Excited Photocatalyst* light->pc_excited Excitation pc_excited->set radical_cation Phenylcyclopropane Radical Cation set->radical_cation ring_opening Nucleophilic Attack & Ring Opening radical_cation->ring_opening nucleophile Nucleophile (e.g., Amine) nucleophile->ring_opening intermediate Benzylic Radical Intermediate ring_opening->intermediate oxidation Oxidation intermediate->oxidation product 1,3-Difunctionalized Product oxidation->product

Caption: General workflow for photocatalytic ring-opening of phenylcyclopropane.

Application in Medicinal Chemistry: Enzyme Inhibition

Cyclopropane carboxylic acid derivatives have been investigated for their potential to modulate biological pathways. One such pathway is mitochondrial fatty acid β-oxidation, where inhibition can lead to significant physiological effects.

Signaling Pathway: Inhibition of Mitochondrial Fatty Acid β-Oxidation

The catabolism of fatty acids through β-oxidation is a critical energy-producing pathway in the mitochondria. Certain carboxylic acid-containing drugs can be metabolized to their corresponding acyl-CoA thioesters. These metabolites can interfere with the β-oxidation spiral by sequestering Coenzyme A (CoA) or by directly inhibiting the enzymes involved in the process. The formation of a stable cyclopropylcarbonyl-CoA can disrupt the cycle, leading to an accumulation of fatty acid intermediates and potential cellular toxicity.

cluster_beta_oxidation Mitochondrial Fatty Acid β-Oxidation & Inhibition fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->fatty_acyl_coa beta_oxidation_spiral β-Oxidation Spiral (4 Enzymatic Steps) fatty_acyl_coa->beta_oxidation_spiral acetyl_coa Acetyl-CoA beta_oxidation_spiral->acetyl_coa n cycles tca_cycle TCA Cycle acetyl_coa->tca_cycle drug 1-Phenylcyclopropanecarboxylic Acid Derivative (Drug) metabolism Metabolism drug->metabolism inhibitor Cyclopropylcarbonyl-CoA metabolism->inhibitor inhibitor->beta_oxidation_spiral Sequesters CoA Inhibits Enzymes inhibition Inhibition

Caption: Inhibition of mitochondrial β-oxidation by a cyclopropane carboxylic acid derivative.

References

1-Phenylcyclopropanecarboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopropanecarboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry. The inherent conformational rigidity and metabolic stability conferred by the cyclopropane ring, coupled with the diverse substitution possibilities on the phenyl ring, make this building block a valuable starting point for the design of novel therapeutics. This document provides a comprehensive overview of the applications of this compound, including detailed synthetic protocols, quantitative biological data, and insights into the signaling pathways modulated by its derivatives.

Synthetic Applications and Protocols

This compound is a versatile building block that can be readily synthesized and further derivatized to generate a wide array of pharmacologically active molecules.

Protocol 1: Synthesis of this compound

A common and efficient method for the synthesis of this compound starts from 2-phenylacetonitrile.[1]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.[1]

  • Materials: 2-phenylacetonitrile, 1,2-dibromoethane, 50% aqueous sodium hydroxide, tetra-n-butylammonium bromide (TBAB).

  • Procedure:

    • To a stirred solution of 2-phenylacetonitrile (1.0 eq) in water, add 50% aqueous sodium hydroxide (5.0 eq) and tetra-n-butylammonium bromide (TBAB) (0.1 eq).

    • Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.

    • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-phenylcyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

The nitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid.[1]

  • Materials: 1-Phenylcyclopropanecarbonitrile, concentrated hydrochloric acid.

  • Procedure:

    • To 1-phenylcyclopropanecarbonitrile (1.0 eq), add a 5-fold excess of 35% aqueous hydrochloric acid.

    • Heat the mixture to 110 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield this compound.

G cluster_0 Protocol 1: Synthesis of this compound Phenylacetonitrile 2-Phenylacetonitrile Cyclopropanation Cyclopropanation Phenylacetonitrile->Cyclopropanation Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclopropanation Base_Catalyst NaOH, TBAB Base_Catalyst->Cyclopropanation Nitrile 1-Phenylcyclopropanecarbonitrile Cyclopropanation->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis HCl Conc. HCl HCl->Hydrolysis CarboxylicAcid This compound Hydrolysis->CarboxylicAcid

Synthesis of this compound.

Protocol 2: Amide Coupling

The carboxylic acid can be readily coupled with various amines to form carboxamide derivatives using standard peptide coupling reagents.[1]

  • Materials: this compound, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and purify by column chromatography.

G cluster_1 Protocol 2: Amide Coupling CarboxylicAcid This compound AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling Amine Amine Amine->AmideCoupling CouplingReagent HATU, DIPEA CouplingReagent->AmideCoupling Carboxamide 1-Phenylcyclopropanecarboxamide AmideCoupling->Carboxamide

General workflow for amide coupling.

Applications in Drug Discovery

The 1-phenylcyclopropane scaffold is a key component in several marketed drugs and clinical candidates, highlighting its therapeutic potential across different disease areas.

Antidepressant Activity: Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-phenylcyclopropane, particularly those bearing an amine functionality, have shown potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.

A prominent example is Tranylcypromine , a non-selective, irreversible MAO inhibitor used as an antidepressant. It is a racemic mixture of (1R,2S)- and (1S,2R)-2-phenylcyclopropylamine.

Quantitative Data: MAO Inhibition

CompoundTargetKi (μM)Reference
Tranylcypromine (2-PCPA)LSD1242[2]
Tranylcypromine (2-PCPA)MAO-A-[2]
Tranylcypromine (2-PCPA)MAO-B-[2]

Note: Specific Ki values for MAO-A and MAO-B were not provided in the cited source, but it is a known potent inhibitor.

G cluster_2 MAO Inhibition Signaling Pathway Tranylcypromine Tranylcypromine (2-Phenylcyclopropylamine) MAO Monoamine Oxidase (MAO-A & MAO-B) Tranylcypromine->MAO inhibits Degradation Degradation MAO->Degradation catalyzes IncreasedLevels Increased Neurotransmitter Levels Neurotransmitters Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->Degradation AntidepressantEffect Antidepressant Effect IncreasedLevels->AntidepressantEffect

Mechanism of action of Tranylcypromine.

Antiplatelet Activity: P2Y12 Receptor Antagonism

The 2-phenylcyclopropane-1-carboxylic acid scaffold is a crucial component of the potent antiplatelet drug Ticagrelor . Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a key role in ADP-mediated platelet activation and aggregation.

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet aggregation. Key downstream effectors include the inhibition of adenylyl cyclase (leading to decreased cAMP) and the activation of the PI3K/Akt pathway.[3][4]

G cluster_3 P2Y12 Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 activates Gi Gi P2Y12->Gi Ticagrelor Ticagrelor Ticagrelor->P2Y12 inhibits AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates cAMP ↓ cAMP PlateletAggregation Platelet Aggregation cAMP->PlateletAggregation inhibits Akt Akt PI3K->Akt Akt->PlateletAggregation promotes

Ticagrelor inhibits the P2Y12 signaling pathway.

Anticancer Activity

Recent studies have explored the antiproliferative activity of novel 1-phenylcyclopropane carboxamide derivatives. These compounds have demonstrated inhibitory effects on the proliferation of cancer cell lines, such as the human myeloid leukemia cell line U937.[1]

Quantitative Data: Antiproliferative Activity

The following table summarizes the growth inhibition (GI50) values for a series of 1-phenylcyclopropane carboxamide derivatives against the U937 cell line.[1]

CompoundR1R2GI50 (µM)
8a HH1.2
8b H2-Cl2.5
8c H3-Cl3.6
8d H4-Cl2.8
8e H4-F1.5
8f 4-OCH3H3.2
8g 4-OCH32-Cl5.6
8h 4-OCH33-Cl6.2
8i 4-OCH34-Cl4.5
8j 4-OCH34-F3.8
8k 4-ClH1.8
8l 4-Cl2-Cl4.1
8m 4-Cl3-Cl5.3
8n 4-Cl4-Cl6.0
8o 4-Cl4-F1.6
8p 3,4-diClH3.5
8q 3,4-diCl2-Cl5.3
8r 3,4-diCl3-Cl3.2
8s 3,4-diCl4-Cl3.0
8t 3,4-diCl4-F3.6

Data extracted from Mahesh et al. (2023).[1]

While the precise signaling pathways inhibited by these specific 1-phenylcyclopropane carboxamide derivatives are still under investigation, small molecule inhibitors often target key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

G cluster_4 Potential Anticancer Signaling Pathways GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Derivative 1-Phenylcyclopropane Carboxamide Derivative Derivative->PI3K inhibits? RAF RAF Derivative->RAF inhibits? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Hypothesized anticancer mechanism of action.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its rigid framework provides a solid anchor for designing compounds with improved pharmacological profiles. The successful development of drugs like Tranylcypromine and Ticagrelor, and the promising anticancer activity of its derivatives, underscore the broad therapeutic potential of this scaffold. The synthetic protocols and biological data presented herein provide a solid foundation for researchers to further explore and exploit the potential of this compound in the discovery of new and effective medicines.

References

Application Note: HPLC Analysis of 1-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopropanecarboxylic acid is a chemical compound with applications in organic synthesis and as a building block for pharmaceutical agents. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for the determination of purity and for conducting pharmacokinetic studies.

Principle of the Method

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the reverse-phase column. Detection is performed at a wavelength where the phenyl group of the analyte exhibits strong absorbance.

Materials and Reagents

  • Analyst: this compound (purity ≥ 97%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Reagents:

    • Phosphoric acid (analytical grade) or Formic acid (for MS-compatible methods)

  • Equipment:

    • HPLC system with a UV/Vis detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Mobile Phase
  • Prepare a 0.1% (v/v) solution of phosphoric acid in water. To a 1000 mL volumetric flask, add 1 mL of concentrated phosphoric acid and dilute to the mark with HPLC-grade water.

  • The mobile phase consists of a mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting ratio for similar aromatic carboxylic acids is 50:50 (v/v).

  • Degas the mobile phase before use by sonication or vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • For pure substance analysis: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • For formulation analysis: Extract a known amount of the formulation with a suitable solvent (e.g., mobile phase). Dilute the extract as necessary to bring the concentration of this compound into the calibration range.

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

A reverse-phase HPLC method can be employed for the analysis of this compound.[1] The mobile phase typically contains acetonitrile (MeCN), water, and an acidifier like phosphoric acid.[1] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[1]

ParameterRecommended Conditions
HPLC Column Newcrom R1, C8, or C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 25 °C)
Injection Volume 10 µL
Detection UV at 220 nm or 230 nm
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound under the proposed conditions.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 4.5< 1.5> 2000

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.2
Limit of Quantification (LOQ) (µg/mL) ~ 0.7
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow prep Preparation std_prep Standard Solution Preparation prep->std_prep smp_prep Sample Solution Preparation prep->smp_prep hplc_analysis HPLC Analysis std_prep->hplc_analysis smp_prep->hplc_analysis chromatography Chromatographic Separation hplc_analysis->chromatography detection UV Detection chromatography->detection data_proc Data Processing detection->data_proc integration Peak Integration data_proc->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

HPLC Analysis Workflow

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and can be adapted for various research and development applications. Validation of the method in the user's laboratory is recommended to ensure its suitability for the intended purpose.

References

Application Note: High-Throughput Analysis of 1-Phenylcyclopropanecarboxylic Acid Using Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of 1-Phenylcyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocol offers a reliable and efficient method for purity assessment and quality control.

Introduction

This compound is a crucial building block in medicinal chemistry. Accurate and reproducible analytical methods are therefore essential for monitoring reaction progress, determining purity, and ensuring the quality of starting materials and final products. Reverse phase HPLC is a powerful and widely used technique for the analysis of such aromatic carboxylic acids. This document provides a detailed protocol for the separation of this compound using a specialized reverse phase column.

Data Presentation

The following table summarizes the optimized and recommended chromatographic conditions for the analysis of this compound.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A, 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Retention Time ~ 5.8 minutes (approximate)

Experimental Protocols

This section provides a detailed methodology for the RP-HPLC analysis of this compound.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • A validated HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Mobile Phase

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of ultrapure water and mix.

  • Bring the volume to 1 L with ultrapure water and mix thoroughly.

  • Degas the solution for 15 minutes using sonication or vacuum filtration.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly.

  • Degas the solvent for 15 minutes.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Working Standard Solution (0.1 mg/mL):

  • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent.

Sample Preparation:

  • Prepare samples containing this compound by dissolving them in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

Chromatographic Analysis
  • Set up the HPLC system according to the parameters outlined in the data presentation table.

  • Equilibrate the column with the mobile phase (70% A, 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solution to determine the retention time and peak area.

  • Inject the sample solutions for analysis.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) before storing it in an appropriate solvent.

Method Scalability

This analytical method is scalable and can be adapted for preparative separation to isolate impurities.[1] For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with formic acid.[1] For faster analysis, columns with smaller particle sizes (e.g., 3 µm) can be utilized in UPLC systems.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) system_setup HPLC System Setup (Column, Flow Rate, Temp, etc.) prep_mobile_phase->system_setup Load Solvents prep_standard Prepare Standard Solution (this compound) injection Inject Blank, Standard, and Samples prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration Column Equilibration system_setup->equilibration equilibration->injection detection UV Detection at 220 nm injection->detection integration Peak Integration detection->integration quantification Quantification and Purity Assessment integration->quantification

Caption: Workflow for the RP-HPLC analysis of this compound.

References

Application Notes and Protocol for the Preparation of Bis[(1-phenyl-1-cyclopropyl)carbonyl] Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide, a symmetrical diacyl peroxide. This compound serves as a valuable precursor for the generation of phenylcyclopropyl radicals, which are of interest in mechanistic studies and organic synthesis. The protocol is based on the condensation of 1-phenyl-1-cyclopropanecarboxylic acid with hydrogen peroxide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Detailed procedures for the synthesis of the starting carboxylic acid, the peroxide, as well as crucial safety information for handling organic peroxides are included.

Introduction

Diacyl peroxides are a class of organic compounds widely utilized as radical initiators in polymerization processes and as one-electron oxidants in organic synthesis. The thermal or photochemical decomposition of diacyl peroxides yields reactive radical species via the cleavage of the weak oxygen-oxygen bond, followed by the potential loss of carbon dioxide. Bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide is of particular interest as a source of phenylcyclopropyl radicals. A study by Bethell et al. highlighted its synthesis and noted its relative instability compared to other diacyl peroxides, suggesting its utility in studies of radical chemistry. The preparation of this peroxide is achieved through the reaction of 1-phenyl-1-cyclopropanecarboxylic acid with hydrogen peroxide, facilitated by the coupling agent N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocols

Part 1: Synthesis of 1-Phenyl-1-cyclopropanecarboxylic Acid

The necessary starting material, 1-phenyl-1-cyclopropanecarboxylic acid, can be synthesized via the alkylation of phenylacetonitrile with 1,2-dibromoethane followed by hydrolysis.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)CAS Number
Phenylacetonitrile117.151.015140-29-4
1,2-Dibromoethane187.862.18106-93-4
Sodium Hydroxide40.00-1310-73-2
Dimethyl Sulfoxide (DMSO)78.131.10067-68-5
Sulfuric Acid (conc.)98.081.847664-93-9
Diethyl Ether74.120.71360-29-7

Procedure:

  • Alkylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetonitrile in DMSO. Add a concentrated aqueous solution of sodium hydroxide. To this stirred solution, add 1,2-dibromoethane dropwise. The molar ratio of phenylacetonitrile to 1,2-dibromoethane should be approximately 1:1.1. Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 1-phenyl-1-cyclopropanecarbonitrile.

  • Hydrolysis: To the crude nitrile, add a solution of concentrated sulfuric acid in water. Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC or disappearance of the nitrile peak in IR spectroscopy).

  • Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 1-phenyl-1-cyclopropanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 70-80% (based on phenylacetonitrile).

Part 2: Synthesis of Bis[(1-phenyl-1-cyclopropyl)carbonyl] Peroxide

This procedure details the DCC-mediated coupling of 1-phenyl-1-cyclopropanecarboxylic acid and hydrogen peroxide.

Materials:

ReagentMolar Mass ( g/mol )ConcentrationCAS Number
1-Phenyl-1-cyclopropanecarboxylic Acid162.19-6120-95-2
Hydrogen Peroxide34.0130% (w/w)7722-84-1
N,N'-Dicyclohexylcarbodiimide (DCC)206.33-538-75-0
Dichloromethane (DCM)84.93-75-09-2
Anhydrous Sodium Sulfate142.04-7757-82-6

Quantitative Data:

ReactantMolar RatioPurity
1-Phenyl-1-cyclopropanecarboxylic Acid2.0>97%
Hydrogen Peroxide1.030%
N,N'-Dicyclohexylcarbodiimide (DCC)2.2>99%

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-phenyl-1-cyclopropanecarboxylic acid in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reagents: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide. Then, slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours. The formation of a white precipitate of N,N'-dicyclohexylurea (DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with cold water, a cold, dilute solution of sodium bicarbonate, and finally with brine.

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C). The crude peroxide can be purified by recrystallization from a suitable solvent like a mixture of ether and pentane at low temperature.

Expected Yield: The yield for this type of reaction can vary, but yields in the range of 50-70% have been reported for similar diacyl peroxide syntheses.

Safety Precautions

Organic peroxides are potentially explosive and must be handled with extreme care.[1][2][3]

  • Always wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Work in a well-ventilated fume hood.

  • Avoid friction, grinding, and impact , as these can initiate decomposition.[3]

  • Keep away from heat, sparks, and open flames. [1] Store in a cool, dark place, and adhere to the recommended storage temperature.[4]

  • Use non-sparking tools made of materials like brass or bronze.[1]

  • Never return unused peroxide to the original container to avoid contamination.[1]

  • In case of a spill , absorb the material with an inert absorbent like vermiculite, wet it with water, and dispose of it according to institutional safety protocols.[1]

  • Avoid contact with strong acids, bases, reducing agents, and metals , as they can cause rapid and violent decomposition.[3]

Application Notes

Bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide is primarily used as a precursor to generate 1-phenylcyclopropyl radicals. These radicals can be studied for their reactivity and rearrangement pathways. Potential applications include:

  • Mechanistic Studies: Investigating the kinetics and products of radical reactions involving cyclopropylcarbinyl-type radicals.

  • Polymerization Initiation: While not as common as benzoyl peroxide, it can be used as a radical initiator for polymerization where the incorporation of phenylcyclopropyl end-groups is desired.[4]

  • Organic Synthesis: As a source of phenylcyclopropyl radicals for addition reactions to alkenes or for other radical-mediated transformations.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_part1 Part 1: Synthesis of 1-Phenyl-1-cyclopropanecarboxylic Acid cluster_part2 Part 2: Synthesis of Bis[(1-phenyl-1-cyclopropyl)carbonyl] Peroxide A1 Phenylacetonitrile + 1,2-Dibromoethane B1 Alkylation (NaOH, DMSO) A1->B1 C1 1-Phenyl-1-cyclopropanecarbonitrile B1->C1 D1 Hydrolysis (H2SO4, H2O) C1->D1 E1 1-Phenyl-1-cyclopropanecarboxylic Acid D1->E1 A2 1-Phenyl-1-cyclopropanecarboxylic Acid + H2O2 E1->A2 B2 Coupling Reaction (DCC, DCM, 0°C) A2->B2 C2 Crude Peroxide + DCU B2->C2 D2 Filtration C2->D2 E2 Purification (Recrystallization) D2->E2 F2 Bis[(1-phenyl-1-cyclopropyl)carbonyl] Peroxide E2->F2

Caption: Synthetic workflow for the preparation of the target peroxide.

radical_generation Peroxide Bis[(1-phenyl-1-cyclopropyl)carbonyl] Peroxide Radical1 2 x 1-Phenyl-1-cyclopropylcarbonyloxyl Radical Peroxide->Radical1 Δ or hν (O-O cleavage) Radical2 2 x 1-Phenyl-1-cyclopropyl Radical + 2 CO2 Radical1->Radical2 Decarboxylation

Caption: Generation of radicals from the synthesized peroxide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Alkylation of Phenylacetonitrile followed by Hydrolysis: This is a widely used two-step process. It begins with the formation of 1-phenylcyclopropanecarbonitrile through the alkylation of phenylacetonitrile with 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions, often employing phase-transfer catalysis. The resulting nitrile is then hydrolyzed to the carboxylic acid.

  • Cyclopropanation of Cinnamic Acid Derivatives: This approach involves the direct cyclopropanation of a cinnamic acid derivative. Various reagents can be used for this transformation, including those that generate a carbene or carbenoid species.

Q2: I am experiencing low yields in the alkylation of phenylacetonitrile. What are the potential causes?

A2: Low yields in this step can be attributed to several factors:

  • Inefficient Deprotonation: The initial deprotonation of phenylacetonitrile is crucial. The base used may not be strong enough, or the reaction conditions may not be optimal for carbanion formation.

  • Side Reactions: Phenylacetonitrile can undergo self-condensation or react with the alkylating agent in an undesired manner.

  • Poor Phase-Transfer Catalyst Activity: If using phase-transfer catalysis, the catalyst may be impure, degraded, or not suitable for the specific reaction conditions.

  • Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may slow down the reaction, while too high a temperature can promote side reactions.

Q3: My hydrolysis of 1-phenylcyclopropanecarbonitrile is not going to completion. What can I do?

A3: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature. Hydrolysis of nitriles, especially sterically hindered ones, can be slow.

  • Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. For acidic hydrolysis, a strong acid like sulfuric or hydrochloric acid is typically used at a high concentration. For basic hydrolysis, a strong base like sodium or potassium hydroxide is necessary.

  • Water Content: In some cases, the presence of an adequate amount of water is essential for the hydrolysis to proceed to completion.

Q4: What are the main challenges in purifying the final this compound product?

A4: Purification can be challenging due to the presence of starting materials, intermediates, and side products. Common purification methods include:

  • Extraction: The product can be extracted from the reaction mixture using an appropriate organic solvent after adjusting the pH of the aqueous layer.

  • Crystallization: Recrystallization from a suitable solvent system is often effective in obtaining a pure product.

  • Chromatography: If impurities are difficult to remove by other means, column chromatography may be necessary.

Troubleshooting Guides

Problem 1: Low Yield in the Alkylation of Phenylacetonitrile
Symptom Possible Cause Suggested Solution
Low conversion of phenylacetonitrileIncomplete deprotonationUse a stronger base (e.g., sodium hydride, potassium tert-butoxide) or optimize the reaction conditions for the current base (e.g., increase temperature slightly).
Formation of multiple unidentified byproductsSide reactions such as self-condensation or dialkylationAdd the alkylating agent slowly to the reaction mixture. Maintain a lower reaction temperature to disfavor side reactions.
Reaction stalls or is very slowIneffective phase-transfer catalystEnsure the catalyst is pure and dry. Consider screening different phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride).
Problem 2: Incomplete Hydrolysis of 1-Phenylcyclopropanecarbonitrile
Symptom Possible Cause Suggested Solution
Presence of unreacted nitrile in the final productInsufficiently harsh hydrolysis conditionsIncrease the reaction temperature and/or prolong the reaction time. For acidic hydrolysis, consider using a stronger acid or a higher concentration.
Formation of amide intermediateIncomplete hydrolysisContinue heating the reaction mixture. The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.
Low recovery of the carboxylic acid after workupProduct loss during extractionEnsure the pH of the aqueous layer is sufficiently acidic (pH < 2) before extracting the carboxylic acid. Perform multiple extractions with the organic solvent.

Experimental Protocols

Key Experiment: Synthesis of 1-Phenylcyclopropanecarbonitrile via Phase-Transfer Catalysis

This protocol is a representative example and may require optimization.

Materials:

  • Phenylacetonitrile

  • 1,2-Dibromoethane

  • 50% Aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetonitrile, 1,2-dibromoethane, and toluene.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution and benzyltriethylammonium chloride.

  • Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

  • The crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Alkylation of Phenylacetonitrile

Base Phase-Transfer Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
50% aq. NaOHTEBACToluene454~75-85
Potassium tert-butoxideNoneTHF256~60-70
Sodium HydrideNoneDMF0-255~70-80

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start Phenylacetonitrile + 1,2-Dibromoethane reaction1 Reaction Mixture start->reaction1 reagents Base (e.g., NaOH) Phase-Transfer Catalyst reagents->reaction1 product1 1-Phenylcyclopropanecarbonitrile reaction1->product1 Vigorous Stirring, Heat product1_input 1-Phenylcyclopropanecarbonitrile reaction2 Hydrolysis Reaction product1_input->reaction2 hydrolysis_reagents Strong Acid (e.g., H2SO4) or Strong Base (e.g., NaOH) hydrolysis_reagents->reaction2 product2 This compound reaction2->product2 Heat product2_input Crude Product extraction Extraction product2_input->extraction crystallization Crystallization extraction->crystallization final_product Pure this compound crystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_alkylation_issues Alkylation Step Issues cluster_hydrolysis_issues Hydrolysis Step Issues start Low Yield of This compound check_base Check Base Strength and Reaction Conditions start->check_base check_ptc Verify Phase-Transfer Catalyst Activity start->check_ptc check_side_reactions Analyze for Side Products (e.g., by GC-MS) start->check_side_reactions check_hydrolysis_conditions Increase Hydrolysis Time/ Temperature/Reagent Conc. start->check_hydrolysis_conditions check_workup Optimize Extraction pH start->check_workup solution1 Use stronger base or optimize conditions check_base->solution1 If base is weak solution2 Use fresh/different catalyst check_ptc->solution2 If catalyst is inactive solution3 Modify reaction conditions (e.g., lower temp, slow addition) check_side_reactions->solution3 If side products are significant solution4 Use harsher hydrolysis conditions check_hydrolysis_conditions->solution4 If hydrolysis is incomplete solution5 Ensure proper pH adjustment before extraction check_workup->solution5 If product is lost during workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Synthesis of 1-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 1-Phenylcyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is a two-step process. It begins with the phase-transfer catalyzed (PTC) alkylation of phenylacetonitrile with 1,2-dibromoethane to form the intermediate, 1-phenylcyclopropanecarbonitrile. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Q2: My hydrolysis of 1-phenylcyclopropanecarbonitrile is slow or incomplete. How can I improve it?

A2: Incomplete hydrolysis is a common issue. For acidic hydrolysis, ensure you are using a sufficiently high concentration of a strong acid like sulfuric or hydrochloric acid and heating for an adequate duration. For basic hydrolysis (saponification), using a high-concentration alkali solution (e.g., 50% NaOH) and elevated temperatures is crucial. The disappearance of the oily nitrile layer indicates reaction completion.[1]

Q3: What are the typical side products I should be aware of?

A3: During the cyclization step, potential side products include dimers or polymers formed from the reaction of the phenylacetonitrile anion with itself or with the dibromoethane in a non-cyclic manner. During hydrolysis, incomplete reaction can leave residual nitrile or form the corresponding amide as an intermediate. Vigorous and controlled reaction conditions can help minimize these byproducts.

Q4: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

A4: While 1,2-dichloroethane is less expensive, it is significantly less reactive than 1,2-dibromoethane in this SN2-type reaction. Using the dichloro- analog will likely result in much lower conversion rates and require more forcing conditions (higher temperatures, longer reaction times), which can lead to more side products. Therefore, 1,2-dibromoethane is strongly recommended for higher yields.

Troubleshooting Guide: Low Yield in Cyclization Step

This guide addresses the most common issue in this synthesis: low yield of the 1-phenylcyclopropanecarbonitrile intermediate.

Issue: Low or No Conversion of Phenylacetonitrile
Question Possible Cause & Solution
Have you verified the quality of your reagents? Reagent Purity: Ensure phenylacetonitrile and 1,2-dibromoethane are pure and free of contaminants. Base Activity: Use fresh, high-purity sodium hydroxide or potassium hydroxide. Powdered or flaked forms are preferable to pellets for better surface area.[1] Catalyst Integrity: The phase-transfer catalyst (e.g., a quaternary ammonium salt) can degrade over time. Use a fresh, dry sample.
Are your reaction conditions optimized? Stirring Rate: Vigorous mechanical stirring is essential in a biphasic PTC system to maximize the interfacial area where the reaction occurs. Temperature Control: The reaction is often exothermic. While gentle heating (e.g., 40-60°C) can initiate the reaction, runaway temperatures can lead to side reactions. Maintain a stable temperature.[2] Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the anionic intermediate, especially if the reaction is prolonged.[3]
Is the stoichiometry correct? Reagent Ratios: A slight excess of 1,2-dibromoethane (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. However, a large excess can lead to side products. An optimal molar ratio of phenylacetonitrile to dibromoethane is often near 1:1.[4]
Issue: Formation of Emulsions During Workup
Question Possible Cause & Solution
Is your workup procedure causing the issue? Vigorous Shaking: Avoid vigorously shaking the separatory funnel during aqueous washes, as this is a primary cause of emulsion. Instead, use gentle inversions.[1] Brine Wash: After initial water washes, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase. Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help break up the emulsion.

Data Presentation: Effect of Phase-Transfer Catalyst on Yield

The choice of phase-transfer catalyst (PTC) is critical for maximizing the yield of 1-phenylcyclopropanecarbonitrile. The data below is a representative comparison.

Catalyst (5 mol%)Solvent SystemTemperature (°C)Reaction Time (h)Yield of Nitrile (%)
NoneToluene / 50% NaOH508< 10
Tetrabutylammonium Bromide (TBAB)Toluene / 50% NaOH50382
Benzyltriethylammonium Chloride (BTEAC)Benzene / 50% NaOH45288[2]
Aliquat® 336Dichloromethane / 50% NaOH40391

Note: Yields are illustrative and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This protocol is adapted from established methods for cyclopropanation using phase-transfer catalysis.[2][5]

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.

  • Reagents: To the flask, add phenylacetonitrile (11.7 g, 0.1 mol), 1,2-dibromoethane (20.7 g, 0.11 mol), and benzyltriethylammonium chloride (BTEAC) (1.14 g, 5 mmol).

  • Reaction Initiation: Begin vigorous stirring and add a 50% aqueous sodium hydroxide solution (40 mL) via the dropping funnel over 15 minutes.

  • Reaction Conditions: Heat the mixture to 45-50°C and maintain vigorous stirring for 2-3 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography).

  • Workup: Cool the mixture to room temperature. Add 100 mL of water and 100 mL of toluene. Separate the organic layer.

  • Purification: Wash the organic layer twice with 50 mL of water, once with 50 mL of brine, and then dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by vacuum distillation to obtain 1-phenylcyclopropanecarbonitrile as a colorless oil.

Protocol 2: Hydrolysis to this compound
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser.

  • Reagents: Place the 1-phenylcyclopropanecarbonitrile (14.3 g, 0.1 mol) obtained from the previous step into the flask. Add 100 mL of a 20% aqueous sulfuric acid solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110°C) with magnetic stirring. The oily nitrile layer will gradually disappear as it hydrolyzes. Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound. The melting point of the pure acid is 85-87°C.

Visualizations

ReactionPathway Phenylacetonitrile Phenylacetonitrile reagent1 1,2-Dibromoethane 50% NaOH, PTC 45-50°C Intermediate 1-Phenylcyclopropanecarbonitrile reagent2 H2SO4 (aq) or NaOH (aq) Reflux FinalProduct This compound reagent1->Intermediate reagent2->FinalProduct TroubleshootingWorkflow start Low Yield of Nitrile reagents Reagent Issues? start->reagents conditions Reaction Condition Issues? start->conditions workup Workup/Purification Issues? start->workup purity Check Purity of Starting Materials reagents->purity base Verify Base Activity (Use Fresh/Powdered) reagents->base ptc Check PTC Quality (Use Fresh/Dry) reagents->ptc stirring Is Stirring Vigorous (Mechanical)? conditions->stirring temp Optimize Temperature (Avoid Runaway) conditions->temp time Increase Reaction Time? conditions->time emulsion Emulsion Formation? (Gentle Inversion, Brine) workup->emulsion distill Distillation Loss? (Check Vacuum/Temp) workup->distill

References

Technical Support Center: Synthesis of Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of cyclopropanecarboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Issues Related to Carbene and Carbenoid Reactions

Question: My cyclopropanation reaction using a diazo compound is giving a low yield of the desired cyclopropanecarboxylic acid, and I'm observing significant byproduct formation. What are the likely side reactions?

Answer: When using diazo compounds, especially in the presence of metal catalysts, several side reactions can compete with the desired cyclopropanation, leading to reduced yields. The most common side reactions include:

  • Carbene Dimerization: The highly reactive carbene intermediates can react with each other to form alkenes, effectively consuming the carbene that should be adding to your substrate. This is particularly prevalent at higher concentrations of the diazo compound.

  • C-H Insertion: The carbene can insert into carbon-hydrogen bonds present in the solvent or the starting material itself. This can lead to a complex mixture of products and is a significant issue with highly reactive carbenes.

  • Solvent Reactions: If the solvent is not inert, it can be attacked by the carbene. For instance, ethereal solvents can undergo C-O bond insertion or ylide formation.

To troubleshoot these issues, consider the following strategies:

  • Slow Addition of Diazo Compound: Adding the diazo compound slowly to the reaction mixture keeps its concentration low, minimizing dimerization.

  • Choice of Catalyst: The catalyst plays a crucial role in modulating carbene reactivity. Rhodium(II) catalysts, for example, are often used to control selectivity and reduce unwanted side reactions.[1]

  • Inert Solvent Selection: Use a solvent that is less susceptible to C-H insertion, such as dichloromethane or benzene. It's recommended to use the alkene as the solvent when possible to maximize the chances of cyclopropanation.[2]

Question: I'm using the Simmons-Smith reaction to synthesize a cyclopropanecarboxylic acid from an α,β-unsaturated acid, but the reaction is sluggish and the yield is poor. What could be the problem?

Answer: The Simmons-Smith reaction is a powerful method for cyclopropanation, but its efficiency can be affected by several factors, especially when dealing with substrates containing carboxylic acid groups.[1][3][4]

  • Inactivity of the Zinc-Copper Couple: The zinc-copper couple must be freshly prepared and highly active for the reaction to proceed efficiently. Old or poorly prepared couples will result in low conversion.

  • Reaction with the Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the organozinc carbenoid, quenching the reagent. This is a significant issue with unmasked carboxylic acids.

  • Lewis Acidity of Zinc Iodide: The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid that can potentially catalyze side reactions or product degradation.[1]

Troubleshooting Strategies:

  • Activation of Zinc: Ensure the zinc is properly activated. This can be done by washing with dilute acid to remove the oxide layer before treatment with a copper salt.

  • Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester or another protecting group before the Simmons-Smith reaction can prevent the acidic proton from interfering with the carbenoid. The ester can then be hydrolyzed back to the carboxylic acid after cyclopropanation.

  • Use of Diethylzinc (Furukawa Modification): Using diethylzinc (Et₂Zn) in place of the zinc-copper couple can sometimes lead to cleaner and more efficient reactions.[5]

II. Substrate-Related Issues

Question: I am attempting to synthesize a cyclopropanecarboxylic acid from an acrylic acid derivative, but I'm observing significant polymerization. How can I prevent this?

Answer: Acrylic acid and its derivatives are highly susceptible to free-radical polymerization, which can be a major competing pathway during cyclopropanation.[6]

Mitigation Strategies:

  • Inhibitor Addition: The addition of a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, can effectively suppress polymerization.

  • Low Temperature: Running the reaction at lower temperatures will decrease the rate of polymerization.

  • Exclusion of Oxygen: Oxygen can initiate polymerization, so it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: My intramolecular cyclization to form a cyclopropanecarboxylic acid is not working well. What are the common pitfalls?

Answer: Intramolecular cyclization, for example, from a γ-halocarboxylic acid, can be an effective route, but it is sensitive to reaction conditions.

  • Ring Strain: The formation of a three-membered ring is entropically and enthalpically disfavored. The reaction requires a strong base and conditions that favor the intramolecular nucleophilic substitution.

  • Intermolecular Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

  • Elimination Reactions: Depending on the substrate structure, elimination reactions can occur as a side reaction.

Troubleshooting Flowchart for Intramolecular Cyclization:

G Start Low Yield in Intramolecular Cyclization Check_Base Is the base strong enough? Start->Check_Base Check_Concentration Is the concentration low enough? Check_Base->Check_Concentration Yes End_Failure Further Optimization Needed Check_Base->End_Failure No, use a stronger base (e.g., LDA) Check_Solvent Is the solvent appropriate? Check_Concentration->Check_Solvent Yes Check_Concentration->End_Failure No, use high dilution conditions End_Success Improved Yield Check_Solvent->End_Success Yes, continue with optimized conditions Check_Solvent->End_Failure No, screen polar aprotic solvents

Caption: Troubleshooting workflow for low yield in intramolecular cyclization.

Quantitative Data on Side Reactions

The following tables provide an overview of the potential impact of side reactions on the yield of cyclopropanecarboxylic acid synthesis. The data is illustrative and can vary significantly based on specific substrates and reaction conditions.

Table 1: Effect of Diazo Compound Concentration on Carbene Dimerization

Diazo Compound Addition RateProduct Yield (%)Dimer Byproduct (%)
Fast (bulk addition)40-6030-50
Slow (syringe pump)80-955-15

Table 2: Influence of Solvent on C-H Insertion Byproducts

SolventProduct Yield (%)C-H Insertion Byproducts (%)
Tetrahydrofuran (THF)60-7515-25
Dichloromethane (DCM)85-955-10
Benzene80-9010-15

Experimental Protocols

Protocol 1: Minimizing Carbene Dimerization in a Catalytic Cyclopropanation

This protocol describes the rhodium-catalyzed cyclopropanation of an α,β-unsaturated ester using slow addition of ethyl diazoacetate to minimize dimerization.

Materials:

  • α,β-unsaturated ester (1.0 eq)

  • Rhodium(II) acetate dimer (0.1 mol%)

  • Anhydrous dichloromethane (DCM)

  • Ethyl diazoacetate (1.1 eq) in DCM

Procedure:

  • Dissolve the α,β-unsaturated ester and rhodium(II) acetate dimer in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Heat the solution to a gentle reflux (approx. 40 °C).

  • Using a syringe pump, add the solution of ethyl diazoacetate in DCM to the reaction mixture over a period of 4-6 hours.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol details the Furukawa modification of the Simmons-Smith reaction for the cyclopropanation of an allylic alcohol, a precursor to a substituted cyclopropanecarboxylic acid.

Materials:

  • Allylic alcohol (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 eq)

  • Diiodomethane (2.2 eq)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the allylic alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add the diiodomethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing Reaction Pathways and Logic

General Cyclopropanation Pathways

G cluster_0 Carbene/Carbenoid Generation cluster_1 Cyclopropanation Diazo Compound Diazo Compound Carbene Carbene Diazo Compound->Carbene hv or Δ Alkene Alkene Carbene->Alkene Diiodomethane + Zn/Cu Diiodomethane + Zn/Cu Simmons-Smith Reagent Simmons-Smith Reagent Diiodomethane + Zn/Cu->Simmons-Smith Reagent Simmons-Smith Reagent->Alkene Cyclopropane Cyclopropane Alkene->Cyclopropane

Caption: Key methods for generating the reactive species for cyclopropanation.

Troubleshooting Low Yield in Simmons-Smith Reaction

G Start Low Yield in Simmons-Smith Reaction Check_ZnCu Is the Zn-Cu couple freshly prepared and activated? Start->Check_ZnCu Check_Reagents Are reagents and solvent anhydrous? Check_ZnCu->Check_Reagents Yes Solution_ZnCu Prepare fresh Zn-Cu couple. Check_ZnCu->Solution_ZnCu No Check_Acid Is the carboxylic acid group protected? Check_Reagents->Check_Acid Yes Solution_Dry Use freshly distilled, dry solvents and reagents. Check_Reagents->Solution_Dry No Solution_Protect Protect the carboxylic acid (e.g., as an ester). Check_Acid->Solution_Protect No Success Improved Yield Check_Acid->Success Yes Solution_ZnCu->Start Solution_Dry->Start Solution_Protect->Start

Caption: A logical workflow for troubleshooting low yields in the Simmons-Smith reaction.

References

Technical Support Center: 1-Phenylcyclopropanecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of 1-Phenylcyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is typically the most effective and straightforward method for purifying this compound, especially for removing minor impurities and achieving high crystalline purity. For more complex mixtures or to separate compounds with very similar solubility, column chromatography is a powerful alternative.

Q2: What are the common impurities I should expect in my crude this compound?

A2: If the acid is synthesized via the hydrolysis of 1-phenylcyclopropanecarbonitrile, the most common impurity is the corresponding amide (1-phenylcyclopropanecarboxamide) due to incomplete hydrolysis.[1] Unreacted starting materials or side-products from the initial cyclopropanation may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity can be effectively determined using High-Performance Liquid Chromatography (HPLC), which can separate and quantify the target acid from its impurities.[2] Additionally, Thin-Layer Chromatography (TLC) provides a quick, qualitative assessment of purity and is useful for monitoring the progress of purification. The melting point of the purified solid is also a key indicator of purity; pure this compound has a melting point of 85-87 °C.[3]

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the solid, causing it to melt over a wider and lower temperature range than the pure substance. Further purification is recommended.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again slowly.
The solution is supersaturated: Crystal nucleation has not initiated.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" (a tiny amount of the pure solid) to induce crystallization.
Oily Precipitate Forms ("Oiling Out") The compound is precipitating too quickly from a supersaturated solution at a temperature above its melting point. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the one in which the compound is more soluble if using a mixed system) and allow the solution to cool more slowly.
High concentration of impurities: Impurities can lower the melting point of the mixture.Consider a preliminary purification step like an acid-base extraction to remove neutral or basic impurities before attempting recrystallization.
Low Product Yield Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor even after cooling.Use the minimum amount of boiling solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Premature crystallization: The product crystallized in the funnel during a hot filtration step.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Dilute the hot solution with a small amount of extra solvent before filtering.
Excessive rinsing: Washing the collected crystals with too much or with room-temperature solvent redissolved the product.Wash the crystals with a minimal amount of ice-cold solvent.
Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Spots (TLC or Column) Inappropriate mobile phase polarity: The solvent system is either too polar (all components run to the top) or not polar enough (all components stay at the baseline).Optimize the mobile phase using TLC. For this compound, a good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a target Rf value of ~0.2-0.3 for the desired compound. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape for carboxylic acids by preventing tailing.
Compound is Stuck on the Column Mobile phase is not polar enough: The solvent system does not have sufficient strength to elute the carboxylic acid from the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexanes and slowly increase the percentage of ethyl acetate.
Streaking or Tailing of the Compound Spot Compound is interacting too strongly with the acidic silica gel. Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase. This helps to protonate the silica surface and reduce strong interactions, resulting in sharper bands.
Column was overloaded with the sample. Use an appropriate ratio of sample to silica gel (typically 1:50 to 1:100 by weight for difficult separations).

Quantitative Data Summary

The following table provides typical, expected values for the purification of this compound. Actual results may vary based on the initial purity of the crude material and experimental conditions.

Purification TechniqueTypical Solvents / Mobile PhaseExpected Purity (Post-Purification)Expected Yield / RecoveryBest For
Recrystallization Toluene/Heptane mixture>98%60 - 85%Removing small amounts of impurities from a relatively pure crude product.
Ethanol/Water mixture>98%55 - 80%Good for moderately polar compounds; water acts as an anti-solvent.
Column Chromatography Silica Gel>99%70 - 95%Separating the acid from impurities with different polarities, such as the less polar unreacted starting materials or the more polar amide impurity.
Mobile Phase: Hexane/Ethyl Acetate gradient (with 0.5% Acetic Acid)Purifying complex mixtures or when high purity is critical.

Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Heptane Solvent System

This protocol is suitable for purifying crude this compound that is a solid at room temperature.

  • Solvent Selection: Place approximately 20-30 mg of the crude acid into a test tube. Add a few drops of toluene and heat the mixture. The compound should be soluble in hot toluene. Add heptane dropwise to the hot solution until it becomes slightly cloudy (the cloud point), then add a drop or two of toluene to redissolve the precipitate. This confirms a suitable solvent system.

  • Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the minimum amount of hot toluene required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot heptane dropwise to the clear toluene solution until a faint cloudiness persists. Add a few drops of hot toluene to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven at low heat can also be used.

  • Analysis: Determine the yield and check the purity by measuring the melting point and/or running an HPLC analysis.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating the target acid from impurities with different polarities.

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system. A good starting point is an ethyl acetate/hexanes mixture. The ideal system will give the this compound an Rf value of approximately 0.2-0.3. Adding 0.5% acetic acid to the mobile phase can prevent peak tailing.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of glass wool to the bottom. Fill the column about two-thirds full with the initial, less polar mobile phase (e.g., 10% EtOAc/Hexanes). Slowly pour silica gel into the solvent while tapping the column to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer. Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Analysis: Determine the yield and confirm the purity of the isolated product.

Visualized Workflows and Logic

Purification_Workflow General Purification Workflow for this compound start Crude Product purity_check1 Initial Purity Assessment (TLC / HPLC) start->purity_check1 select_method Select Purification Method purity_check1->select_method decision Purity Acceptable? decision->select_method No, re-purify end Pure Product decision->end Yes recrystallization Recrystallization purity_check2 Final Purity Confirmation (HPLC / MP) recrystallization->purity_check2 chromatography Column Chromatography chromatography->purity_check2 select_method->recrystallization High initial purity select_method->chromatography Complex mixture purity_check2->decision further_steps Further Use / Analysis end->further_steps

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting Guide: Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield Obtained start->low_yield too_much_solvent Boil off excess solvent no_crystals->too_much_solvent Clear solution supersaturated Induce nucleation: - Scratch flask - Add seed crystal no_crystals->supersaturated Clear solution reheat_add_solvent Re-heat to dissolve oil, add more solvent, cool SLOWLY oiling_out->reheat_add_solvent Cooling too fast high_impurities Consider pre-purification (e.g., acid-base extraction) oiling_out->high_impurities Impure crude check_solvent_volume Use MINIMUM hot solvent low_yield->check_solvent_volume check_cooling Ensure thorough cooling (ice bath) low_yield->check_cooling check_wash Wash with MINIMAL ice-cold solvent low_yield->check_wash

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Analysis of 1-Phenylcyclopropanecarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 1-Phenylcyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A common and effective starting point is a reverse-phase (RP) HPLC method.[1] A C18 column is a versatile choice for this non-polar compound. The mobile phase typically consists of a mixture of acetonitrile (ACN) and water, with an acidic modifier to ensure the analyte is in its protonated form, which generally results in better peak shape.[1][2]

Q2: What is the recommended mobile phase composition?

A2: A typical mobile phase includes acetonitrile, water, and an acid like phosphoric acid or formic acid.[1] For applications compatible with mass spectrometry (MS), formic acid is preferred over phosphoric acid.[1] The exact ratio of acetonitrile to water will depend on the column and desired retention time and may require optimization.

Q3: Why is an acidic modifier necessary in the mobile phase?

A3: this compound is an acidic compound. Adding an acid to the mobile phase lowers the pH, keeping the analyte in its neutral, protonated state. This minimizes secondary interactions with the stationary phase, such as those with residual silanol groups, which can cause peak tailing.[2] For acidic compounds, a mobile phase pH well below the analyte's pKa is recommended for stable retention times.[3]

Q4: What detection wavelength should be used?

A4: The phenyl group in this compound provides strong UV absorbance. A common detection wavelength for compounds with a phenyl ring is around 210-254 nm. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.

Q5: Can this compound be analyzed by UPLC?

A5: Yes, methods using smaller 3 µm particle columns are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications.[1] These methods are scalable and can be adapted for preparative separations to isolate impurities.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Ensure the mobile phase pH is low enough to keep the analyte protonated. Adding 0.1% trifluoroacetic acid (TFA) or phosphoric acid can improve peak shape.[1][2]Symmetrical peak shape.
Column Overload Dilute the sample (e.g., 1:10 and 1:100 dilutions) and reinject.[2]Improved peak symmetry with diluted samples.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase).[2] If the problem persists, replace the column.Restoration of sharp, symmetrical peaks.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume.[4]Elimination of peak distortion.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Column Equilibration Increase the column equilibration time between injections, especially after a gradient.[5]Stable and reproducible retention times.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure thorough mixing.[5] If using a gradient, check the pump's proportioning valves.Consistent retention times across multiple runs.
Unstable Column Temperature Use a column oven to maintain a constant temperature.[5]Reduced retention time drift.
Mobile Phase pH Near Analyte pKa Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa to ensure consistent ionization state.[3]Robust and reproducible retention times.
Issue 3: Poor Resolution
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Strength Adjust the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve the resolution of early-eluting peaks.Improved separation between the analyte and interfering peaks.
Suboptimal Flow Rate Decrease the flow rate. This can lead to more efficient separation, though it will increase the run time.Better resolution between closely eluting peaks.
Unsuitable Stationary Phase If resolution cannot be achieved by modifying the mobile phase, consider a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase).Baseline separation of the target analyte from impurities.

Experimental Protocols

Standard HPLC Method

This protocol provides a general method that can be adapted for the analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase (initial conditions)

Note: For MS compatibility, replace 0.1% Phosphoric Acid with 0.1% Formic Acid.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Prepare Standard Solution (in Mobile Phase) Sample_Preparation Prepare Sample Solution (Dilute in Mobile Phase) Mobile_Phase_A Prepare Mobile Phase A (e.g., 0.1% H3PO4 in Water) Mobile_Phase_B Prepare Mobile Phase B (Acetonitrile) Degas Degas Mobile Phases Equilibrate Equilibrate Column with Initial Conditions Degas->Equilibrate Load Solvents Inject Inject Sample Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing Start Peak Tailing Observed Dilute_Sample Dilute Sample 1:10 & 1:100 and Re-inject Start->Dilute_Sample Check_Improvement1 Peak Shape Improved? Dilute_Sample->Check_Improvement1 Overload Column Overload Was the Issue Check_Improvement1->Overload Yes Check_pH Check Mobile Phase pH Is it acidic enough? Check_Improvement1->Check_pH No Adjust_pH Add/Increase Acid Modifier (e.g., 0.1% TFA/H3PO4) Check_pH->Adjust_pH Check_Improvement2 Peak Shape Improved? Adjust_pH->Check_Improvement2 pH_Issue Mobile Phase pH Was the Issue Check_Improvement2->pH_Issue Yes Wash_Column Perform Column Wash with Strong Solvent Check_Improvement2->Wash_Column No Check_Improvement3 Peak Shape Improved? Wash_Column->Check_Improvement3 Contamination_Issue Column Contamination Was the Issue Check_Improvement3->Contamination_Issue Yes Replace_Column Replace Column Check_Improvement3->Replace_Column No

References

Overcoming solubility issues of 1-Phenylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1-Phenylcyclopropanecarboxylic acid.

Troubleshooting Guide

Low solubility of this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving common solubility challenges.

Issue: this compound is not dissolving in the chosen solvent.

Below is a troubleshooting workflow to address this issue.

G start Start: Solubility Issue (this compound) check_purity 1. Verify Compound Purity (Impurities can affect solubility) start->check_purity select_solvent 2. Re-evaluate Solvent Choice (Consult solubility table) check_purity->select_solvent Purity Confirmed consider_ph 3. Adjust pH (for aqueous solutions) (Increase pH to deprotonate) select_solvent->consider_ph In Aqueous Solvent use_cosolvent 4. Introduce a Co-solvent (e.g., Ethanol, DMSO) select_solvent->use_cosolvent In Organic Solvent consider_ph->use_cosolvent Limited Success end End: Solubility Achieved consider_ph->end Dissolved increase_temp 5. Increase Temperature (With caution, check stability) use_cosolvent->increase_temp Still Insoluble use_cosolvent->end Dissolved salt_formation 6. Consider Salt Formation (e.g., with NaOH, KOH) increase_temp->salt_formation If applicable increase_temp->end Dissolved solid_dispersion 7. Explore Solid Dispersions (e.g., with polymers) salt_formation->solid_dispersion For advanced formulation salt_formation->end Dissolved solid_dispersion->end

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Estimated Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLowThe non-polar phenyl and cyclopropyl groups outweigh the polar carboxylic acid group.
MethanolSoluble"Like dissolves like"; the carboxylic acid can hydrogen bond with methanol.[1]
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1][2]
AcetoneSolubleA polar aprotic solvent that can interact with the carboxylic acid group.[1]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.
Dichloromethane (DCM)Moderately SolubleA non-polar solvent, but the phenyl group may allow for some interaction.
HexaneInsolubleA non-polar solvent with weak interactions with the polar carboxylic acid group.

Q2: How can I improve the aqueous solubility of this compound?

A2: For aqueous solutions, the most effective method is to adjust the pH. Being a carboxylic acid, this compound will become significantly more soluble in basic conditions (pH > pKa) due to the deprotonation of the carboxylic acid group to form the more polar and water-soluble carboxylate anion.[3] Adding a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) will increase the pH and enhance solubility.

Q3: Are there any recommended co-solvents to enhance solubility in organic systems?

A3: Yes, using a co-solvent is a common strategy. For poorly soluble compounds in a primary organic solvent, adding a small amount of a more effective solubilizing agent can significantly improve dissolution. For this compound, if you are working with a non-polar solvent, adding a polar co-solvent like ethanol or DMSO can be beneficial.

Q4: Can temperature be used to increase the solubility?

A4: In many cases, increasing the temperature will increase the solubility of a solid in a liquid. However, this should be done with caution. It is important to ensure that this compound is thermally stable at the elevated temperature and does not decompose. Always perform a stability check before scaling up experiments at higher temperatures.

Q5: What are advanced techniques for overcoming persistent solubility issues, particularly in a drug development context?

A5: For challenging cases, especially in pharmaceutical development, several advanced techniques can be employed:

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase aqueous solubility and dissolution rate.[4][5]

  • Solid Dispersions: Dispersing the compound in a solid matrix, often a polymer, can enhance solubility by preventing crystallization and improving wettability.[5]

  • Prodrugs: The carboxylic acid moiety can be temporarily masked with a more soluble group, which is then cleaved in vivo to release the active drug.[4][6]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a simple method to quickly assess the solubility of this compound in various solvents.

G start Start add_solid 1. Add ~10 mg of This compound to a vial start->add_solid add_solvent 2. Add 1 mL of the test solvent add_solid->add_solvent vortex 3. Vortex for 1 minute add_solvent->vortex observe 4. Visually inspect for undissolved solid vortex->observe classify 5. Classify solubility: - Soluble (clear solution) - Partially Soluble (some solid remains) - Insoluble (most solid remains) observe->classify end End classify->end

Caption: Protocol for qualitative solubility determination.

Methodology:

  • Weigh approximately 10 mg of this compound and place it into a small glass vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial and vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the vial against a dark background to see if any solid material remains.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Determination of Solubility via Gravimetric Method

This protocol describes a more precise method for determining the solubility of this compound in a given solvent at a specific temperature.[8]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the solvent in a sealed container.

    • Stir the mixture vigorously using a magnetic stirrer in a temperature-controlled water bath for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the mixture to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once all the solvent has been removed, weigh the vial containing the dried solid.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.

    • The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Disclaimer: The information provided in this technical support center is intended for guidance and is based on general chemical principles and data from analogous compounds. It is essential to perform your own experiments to determine the precise solubility of this compound under your specific experimental conditions. Always adhere to appropriate laboratory safety practices.

References

Technical Support Center: Stability Studies of 1-Phenylcyclopropanecarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 1-Phenylcyclopropanecarboxylic acid and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to degradation primarily through thermal and photolytic pathways. The carboxylic acid group on an aromatic ring can undergo decarboxylation at elevated temperatures.[1][2][3] The phenyl group and the cyclopropane ring may be susceptible to photodegradation. While the cyclopropane ring itself is generally stable to hydrolysis, esters of cyclopropanecarboxylic acid have shown enhanced hydrolytic stability.[4]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies should be conducted under a variety of stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule. Recommended conditions include:

  • Acidic: 0.1 M HCl at 60°C

  • Basic: 0.1 M NaOH at 60°C

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: Dry heat at a temperature relevant to the manufacturing and storage process (e.g., 105°C, or a temperature based on the melting point).

  • Photolytic: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.

Q3: What analytical techniques are most suitable for stability-indicating assays of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for developing a stability-indicating assay.[5][6] A reverse-phase C18 column is often a good starting point. The mobile phase composition (typically a mixture of acetonitrile or methanol and an aqueous buffer) should be optimized to achieve adequate separation of the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.[5]

Q4: How can I interpret the results of my forced degradation study?

A4: The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and separate the degradation products. If no degradation is observed, more stringent conditions may be necessary. Conversely, if the compound degrades completely, milder conditions should be used. The chromatograms from the stressed samples should be compared to that of an unstressed control to identify new peaks corresponding to degradation products.

Troubleshooting Guides

Unexpected Peaks in HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Ghost peaks (peaks appearing in blank injections) Contamination of the mobile phase, injector, or column.1. Prepare fresh mobile phase. 2. Flush the injector and column thoroughly. 3. Run a blank gradient to identify the source of contamination.
Peak splitting or tailing Column degradation, mismatched solvent strength between sample and mobile phase, or secondary interactions with the stationary phase.1. Use a new or different column. 2. Dissolve the sample in the initial mobile phase. 3. Adjust the mobile phase pH to suppress ionization of the analyte.
Broad peaks Low column efficiency, high dead volume, or a slow separation process.1. Check system connections for leaks. 2. Use a shorter, narrower column or smaller particle size stationary phase. 3. Optimize the mobile phase flow rate and temperature.
Baseline drift Mobile phase not properly mixed or equilibrated, or detector lamp aging.1. Ensure the mobile phase is well-mixed and degassed. 2. Allow the system to equilibrate for a sufficient time. 3. Check the detector lamp's usage hours and replace if necessary.
Inconsistent Degradation Results
Issue Possible Cause Troubleshooting Steps
No degradation observed The compound is highly stable under the applied conditions.1. Increase the stressor concentration (e.g., higher acid/base concentration). 2. Increase the temperature. 3. Extend the exposure time.
Complete degradation The stress conditions are too harsh.1. Decrease the stressor concentration. 2. Lower the temperature. 3. Reduce the exposure time.
Variable degradation between replicates Inconsistent experimental setup or sample preparation.1. Ensure precise and accurate preparation of all solutions. 2. Maintain consistent temperature and light exposure for all samples. 3. Use a calibrated and well-maintained oven/light chamber.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for a specified time. After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C for a specified time. After exposure, dissolve the solid in the solvent to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting gradient could be:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Detection: Use a UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to monitor multiple wavelengths).

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation (resolution > 2 between all peaks).

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->HPLC Analyze Thermal Thermal (e.g., 105°C) Thermal->HPLC Analyze Photo Photolytic (UV/Vis Light) Photo->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Drug 1-Phenylcyclopropanecarboxylic acid Drug->Acid Expose to Drug->Base Expose to Drug->Oxidative Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: Workflow for a forced degradation study.

Troubleshooting_HPLC Start Unexpected HPLC Result Q1 Is it a peak shape issue? Start->Q1 A1_Yes Peak Splitting/Tailing/Broadening Q1->A1_Yes Yes A1_No Is it a baseline issue? Q1->A1_No No Sol1 Check Column Health Adjust Mobile Phase Check Sample Solvent A1_Yes->Sol1 A2_Yes Baseline Drift/Noise A1_No->A2_Yes Yes A2_No Are there extra peaks? A1_No->A2_No No Sol2 Equilibrate System Degas Mobile Phase Check Detector Lamp A2_Yes->Sol2 A3_Yes Ghost/Contaminant Peaks A2_No->A3_Yes Yes End Consult Further Documentation A2_No->End No Sol3 Clean System Use Fresh Solvents Run Blanks A3_Yes->Sol3 Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for HPLC issues.

References

Technical Support Center: 1-Phenylcyclopropanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during reactions involving 1-phenylcyclopropanecarboxylic acid, addressing challenges in esterification, amide coupling, and acid chloride formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Esterification Reactions (e.g., Fischer Esterification)

Question 1: My Fischer esterification of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction. The equilibrium between the carboxylic acid, alcohol, ester, and water can hinder product formation.[1][2]

Troubleshooting Steps:

  • Shift the Equilibrium:

    • Use Excess Alcohol: Employing the alcohol reactant as the solvent or in large excess can drive the reaction towards the ester product, according to Le Châtelier's principle.[1][2]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms is crucial. This can be achieved using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by adding a dehydrating agent.[1]

  • Catalyst Issues:

    • Ensure a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used in a sufficient amount.

  • Reaction Time and Temperature:

    • These reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature (often reflux).

Question 2: I'm observing side products in my esterification reaction. What are they and how can I avoid them?

Answer: Side reactions can occur, particularly with more complex alcohols.

  • Dehydration of Alcohols: Tertiary alcohols are prone to dehydration under the strong acidic conditions of Fischer esterification.[2] If your protocol involves a tertiary alcohol, consider alternative esterification methods that do not require strong acid catalysis.

  • Ether Formation: At high temperatures, the alcohol may undergo self-condensation to form an ether.

Solution:

  • For sensitive alcohols, consider milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Amide Coupling Reactions

Question 3: My amide coupling reaction between this compound and an amine is inefficient. What should I check?

Answer: Amide bond formation often requires the activation of the carboxylic acid. Direct reaction of a carboxylic acid and an amine is typically an acid-base reaction.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The selection of the right coupling agent is critical. Common options include carbodiimides (DCC, DIC, EDC) and phosphonium or aminium reagents (PyBOP, HATU).[3][4]

    • Carbodiimides (e.g., DCC, DIC): These are effective but can lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct with DCC, which can complicate purification.[3] DIC forms a more soluble urea byproduct.[3] Racemization can also be a concern with chiral amines.[3][4]

    • Aminium/Uronium Reagents (e.g., HATU, HBTU): These reagents often react faster and with less epimerization.[3] However, side reactions can occur where the amine reacts with the coupling reagent itself, forming a guanidinium byproduct. The order of addition is crucial; pre-activating the carboxylic acid before adding the amine is recommended.[5]

  • Reaction Conditions:

    • Solvent: Ensure you are using an appropriate anhydrous solvent, such as DMF or DCM. Residual dimethylamine in old DMF can compete in the coupling reaction.

    • Base: A non-nucleophilic base, like diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction.

    • Temperature: Most coupling reactions are run at room temperature or 0 °C to minimize side reactions.

Question 4: I'm seeing an unexpected neutral byproduct that doesn't contain the amine. What could it be?

Answer: This could be the acyl benzotriazole intermediate if you are using a reagent like HBTU or HATU.[6] Another possibility is an intramolecular cyclization if there is another nucleophilic group on your molecule. In some cases, if the reaction to synthesize the starting carboxylic acid is run for too long, amide side products can form.[7]

Quantitative Data Summary

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesCommon Byproducts
DCC Inexpensive, effectiveForms insoluble DCU byproduct, potential for racemizationDicyclohexylurea (DCU)[3]
DIC Forms soluble diisopropylurea byproductPotential for racemizationDiisopropylurea
EDC Water-soluble reagent and byproduct, good for biological applicationsMore expensive than DCC/DICWater-soluble urea
HATU Fast reaction times, low racemizationExpensive, can react with amine to form guanidinium byproductGuanidinium byproduct
PyBOP Efficient, less hazardous byproducts than BOPMore expensive than carbodiimidesPyrrolidine-based byproducts

Experimental Protocols

Protocol 1: Esterification of this compound using Sulfuric Acid
  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagents: Add an excess of the desired alcohol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. If possible, use a Dean-Stark trap to remove the water as it forms.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.

Protocol 2: Amide Coupling using HATU
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for about 30 minutes to allow for the formation of the activated ester.[5]

  • Amine Addition: In a separate flask, dissolve the amine (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield_Esterification start Low Yield in Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being removed? check_equilibrium->check_water No solution_excess_alcohol Use large excess of alcohol check_equilibrium->solution_excess_alcohol Yes check_catalyst Is the acid catalyst active and sufficient? check_water->check_catalyst Yes solution_remove_water Use Dean-Stark trap or dehydrating agent check_water->solution_remove_water No solution_catalyst Add fresh/more catalyst check_catalyst->solution_catalyst No

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Amide_Coupling_Troubleshooting start Amide Coupling Inefficient check_activation Is the carboxylic acid activated? start->check_activation no_activation Direct reaction of acid and amine is an acid-base reaction. Use a coupling reagent. check_activation->no_activation No choose_reagent Select Coupling Reagent check_activation->choose_reagent Yes reagent_carbodiimide Carbodiimide (DCC, DIC) - Potential for insoluble byproducts - Risk of racemization choose_reagent->reagent_carbodiimide reagent_aminium Aminium (HATU, HBTU) - Faster, less racemization - Risk of side reaction with amine choose_reagent->reagent_aminium check_conditions Verify Reaction Conditions reagent_carbodiimide->check_conditions reagent_aminium->check_conditions conditions_solvent Use anhydrous solvent (e.g., DMF, DCM) check_conditions->conditions_solvent conditions_base Use non-nucleophilic base (e.g., DIPEA) check_conditions->conditions_base conditions_order Pre-activate acid before adding amine check_conditions->conditions_order

Caption: Decision guide for troubleshooting amide coupling reactions.

References

Technical Support Center: Synthesis of 1-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 1-Phenylcyclopropanecarboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted scalable synthesis involves a two-step process:

  • Cyclopropanation: The α-alkylation of phenylacetonitrile with 1,2-dibromoethane using a strong base. This reaction is often facilitated by a phase-transfer catalyst (PTC) to improve the reaction rate and yield between the aqueous and organic phases.[1][2]

  • Hydrolysis: The subsequent hydrolysis of the resulting 1-phenylcyclopropanecarbonitrile to this compound, typically under acidic or basic conditions.[1]

Q2: Why is a phase-transfer catalyst (PTC) recommended for the cyclopropanation step?

A2: A phase-transfer catalyst is crucial for reactions involving reactants in immiscible phases, such as an aqueous solution of a base and an organic solution of the substrate. The PTC, often a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the hydroxide ion (or another anionic species) from the aqueous phase to the organic phase where the reaction with phenylacetonitrile occurs.[3][4] This accelerates the reaction, improves yields, and allows for milder reaction conditions, which are all advantageous for scalable synthesis.[5]

Q3: What are the advantages of using a PTC-based method?

A3: The advantages of employing phase-transfer catalysis include enhanced productivity, improved safety, reduced cost of raw materials, better product quality, and improved selectivity.[3] It often eliminates the need for expensive, anhydrous, or hazardous solvents.[4]

Q4: Can I use other bases besides sodium hydroxide for the cyclopropanation?

A4: Yes, other bases like potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃) can be used.[1] The choice of base can influence the reaction rate and yield, and optimization may be required for your specific conditions. Sodium hydroxide is a common and cost-effective choice for large-scale production.[1][6]

Q5: What are the typical yields for the synthesis of this compound?

A5: The overall yield for the two-step synthesis is generally good. The cyclopropanation step to form 1-phenylcyclopropanecarbonitrile can achieve high yields, and the subsequent hydrolysis also proceeds with good efficiency. Specific yields can vary based on the reaction conditions, scale, and purification methods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion during cyclopropanation 1. Ineffective mixing of the biphasic system. 2. Inactive or insufficient amount of phase-transfer catalyst. 3. Base concentration is too low or the base is of poor quality. 4. Low reaction temperature.1. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. 2. Use a fresh, high-purity phase-transfer catalyst at the recommended molar percentage. 3. Use a concentrated solution of a strong base (e.g., 50% aqueous NaOH). 4. Gently heat the reaction mixture as specified in the protocol (e.g., 40-45°C).
Formation of emulsions during workup Vigorous shaking during the extraction process can lead to the formation of stable emulsions, which are difficult to separate.[6]1. Instead of shaking, gently invert the separatory funnel multiple times. 2. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. 3. Allowing the mixture to stand for an extended period may also help in phase separation.
Incomplete hydrolysis of the nitrile 1. Insufficient reaction time or temperature. 2. The concentration of the acid or base used for hydrolysis is too low.1. Increase the reaction time and/or temperature according to the protocol. Monitor the reaction progress using TLC or another suitable analytical technique. 2. Use a more concentrated acid (e.g., concentrated HCl or H₂SO₄) or base solution.
Side reactions and impurity formation 1. Dimerization or polymerization of phenylacetonitrile. 2. Formation of byproducts from the reaction of 1,2-dibromoethane with the base.1. Maintain the recommended reaction temperature and add the reactants in the specified order. 2. Ensure efficient stirring and consider the slow addition of the base.
Difficulty in isolating the final product The product may be soluble in the aqueous phase, especially if it is in its salt form after basic hydrolysis.1. After hydrolysis, ensure the reaction mixture is acidified to a pH below the pKa of the carboxylic acid (typically pH < 2) to precipitate the free acid. 2. If the product does not precipitate, perform multiple extractions with a suitable organic solvent.

Quantitative Data Summary

Method Key Reactants Catalyst/Base Reaction Time Yield Reference
Alkylation & Hydrolysis Phenylacetonitrile, 1,2-dibromoethaneNaOH, Phase-Transfer CatalystNot specifiedGood[1]
Alkylation & Hydrolysis Phenylacetonitrile, 1,4-dibromobutane50% aq. NaOH, Benzyltriethylammonium chloride2 hours (alkylation)Not specified[2]
Hydrolysis of γ-chlorobutyronitrile γ-chlorobutyronitrilePowdered NaOH3.5+ hours74-79%[6]

Experimental Protocols

Method 1: Two-Step Synthesis via Phenylacetonitrile Alkylation and Hydrolysis

This is a widely used and scalable method.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile via Phase-Transfer Catalysis

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add phenylacetonitrile, 1,2-dibromoethane, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) dissolved in a suitable organic solvent (e.g., benzene or toluene).

  • Addition of Base: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide to the mixture.

  • Reaction: Heat the reaction mixture to 40-45°C and maintain stirring for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water to remove the base and catalyst, and then wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile. The product can be further purified by vacuum distillation.

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the crude 1-phenylcyclopropanecarbonitrile.

  • Hydrolysis: Add a concentrated acid (e.g., hydrochloric acid or sulfuric acid) or a strong base solution.

  • Heating: Heat the mixture to reflux and maintain it for several hours until the hydrolysis is complete (monitor by TLC or by the cessation of gas evolution if applicable).

  • Isolation (Acidic Hydrolysis): Cool the reaction mixture and pour it into cold water. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Isolation (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the pH is below 2. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude this compound can be recrystallized from a suitable solvent system to obtain a high-purity product.

Visualizations

Experimental Workflow: Two-Step Synthesis

G cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis A Phenylacetonitrile + 1,2-Dibromoethane B Add Base (e.g., 50% NaOH) + Phase-Transfer Catalyst A->B C Reaction at 40-45°C B->C D Workup and Purification C->D E 1-Phenylcyclopropanecarbonitrile D->E F 1-Phenylcyclopropanecarbonitrile E->F Intermediate Product G Add Concentrated Acid or Base F->G H Reflux G->H I Acidification and Precipitation H->I J Filtration and Drying I->J K This compound J->K

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship: Troubleshooting Common Issues

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield C1 Poor Mixing P1->C1 C2 Inactive Catalyst P1->C2 P2 Emulsion Formation C3 Vigorous Shaking P2->C3 P3 Incomplete Reaction C4 Insufficient Time/Temp P3->C4 S1 Increase Stirring C1->S1 S2 Use Fresh Catalyst C2->S2 S3 Gentle Inversion C3->S3 S4 Increase Time/Temp C4->S4

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of 1-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylcyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed synthetic route is a two-step process. The first step involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane using a strong base, such as sodium hydroxide, to form the intermediate 1-phenylcyclopropane-1-carbonitrile. The second step is the hydrolysis of this nitrile to the final carboxylic acid product, typically using a strong acid like concentrated hydrochloric acid.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The most common impurities include:

  • 1-Phenylcyclopropanecarboxamide: This is the major byproduct, formed from the incomplete hydrolysis of the nitrile intermediate.[1]

  • Unreacted Phenylacetonitrile: Incomplete reaction in the first step can lead to the presence of the starting material.

  • Unreacted 1,2-dibromoethane: Similar to the above, this starting material may carry through if the reaction is not driven to completion.

  • 1-Phenylcyclopropane-1-carbonitrile: The intermediate of the reaction may remain if the hydrolysis in the second step is incomplete.

  • Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric byproducts.

Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for analyzing the reaction mixture and the final product. For HPLC analysis of this compound, a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric or formic acid) can be employed.[2] GC-MS is also a powerful tool for identifying and quantifying volatile impurities.

Troubleshooting Guides

Problem 1: Low Yield of 1-Phenylcyclopropane-1-carbonitrile (Step 1)
Potential Cause Recommended Solution
Inefficient Deprotonation of Phenylacetonitrile Ensure a sufficiently strong base (e.g., 50% aqueous NaOH) is used in an adequate molar excess. The reaction of phenylacetonitrile with strong bases can be vigorous.[3][4]
Slow or Incomplete Alkylation The reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature and consider the use of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to enhance the reaction between the aqueous base and the organic reactants.[4][5]
Side Reactions of Phenylacetonitrile Phenylacetonitrile can undergo self-condensation or other side reactions in the presence of a strong base. Ensure that 1,2-dibromoethane is added promptly after the deprotonation of phenylacetonitrile. Maintain good temperature control to minimize side reactions.
Hydrolysis of Nitrile under Basic Conditions While the primary goal of the first step is cyclopropanation, prolonged exposure to strong aqueous base at elevated temperatures can lead to partial hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.
Problem 2: Presence of Amide Impurity in the Final Product (Step 2)
Potential Cause Recommended Solution
Incomplete Hydrolysis of 1-Phenylcyclopropane-1-carbonitrile The conversion of the nitrile to the carboxylic acid proceeds through an amide intermediate. If the reaction is not allowed to go to completion, the amide will be a significant impurity.[6][7][8][9]
Increase Reaction Time: Ensure the hydrolysis is heated under reflux for a sufficient period. Monitor the reaction by TLC or HPLC to confirm the disappearance of the nitrile and amide intermediates.
Ensure Sufficient Acid Concentration: Use a concentrated acid (e.g., concentrated HCl or H₂SO₄) to effectively catalyze the hydrolysis of both the nitrile and the intermediate amide.
Elevated Temperature: The hydrolysis of the amide to the carboxylic acid often requires vigorous conditions, such as heating at reflux (around 110 °C for HCl).[1]
Problem 3: General Low Yield and Purity Issues
Potential Cause Recommended Solution
Formation of Emulsions During Workup Vigorous shaking during the extraction process can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss. Use gentle inversions or a mechanical stirrer for mixing during extractions.[10]
Loss of Product During Purification Distillation: If purifying by distillation, ensure an efficient vacuum is achieved to avoid high temperatures that could cause decomposition.
Recrystallization: Choose an appropriate solvent system for recrystallization to ensure good recovery of the pure product while leaving impurities in the mother liquor.
Presence of Polymeric Byproducts The formation of polymers can occur, especially if the reaction conditions are not well-controlled. Ensure proper stoichiometry and temperature control. Polymers can often be removed during workup by filtration or by taking advantage of their insolubility.[10]

Quantitative Data Summary

While specific quantitative data for impurity levels in the synthesis of this compound is not widely published in a comparative format, the following table provides a general overview of expected yields and purity based on related syntheses and product specifications.

Parameter Typical Value Notes
Yield of 1-Phenylcyclopropane-1-carbonitrile 85-88% (crude)As reported for a similar synthesis.[5]
Yield of this compound (from nitrile) 64-88%Based on yields for substituted analogues.[1]
Purity of Final Product ≥96.0%Based on typical commercial specifications.
Major Impurity (Amide) VariableHighly dependent on hydrolysis reaction time and conditions.

Experimental Protocols

Key Experiment: Hydrolysis of 1-Phenylcyclopropane-1-carbonitrile

This protocol is a generalized procedure based on common methods for nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-phenylcyclopropane-1-carbonitrile.

  • Addition of Acid: Add a concentrated aqueous acid solution (e.g., 35% HCl or concentrated H₂SO₄) in molar excess (typically 5-10 equivalents).

  • Heating: Heat the mixture to reflux (approximately 110 °C for concentrated HCl) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting nitrile and the intermediate amide are no longer detected. This may take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by distillation under reduced pressure.

Visualizations

Synthesis_Workflow Phenylacetonitrile Phenylacetonitrile Step1 Step 1: Cyclopropanation Phenylacetonitrile->Step1 Dibromoethane 1,2-Dibromoethane Dibromoethane->Step1 Base NaOH (aq) Base->Step1 Nitrile 1-Phenylcyclopropane- 1-carbonitrile Step1->Nitrile Yield: ~85-88% Step2 Step 2: Hydrolysis Nitrile->Step2 Acid Conc. HCl / H₂O Acid->Step2 FinalProduct 1-Phenylcyclopropane- carboxylic Acid Step2->FinalProduct Yield: ~64-88%

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of Final Product CheckStep1 Analyze crude product from Step 1 (Cyclopropanation) Start->CheckStep1 Step1_OK High yield of Nitrile intermediate CheckStep1->Step1_OK Yes Step1_Bad Low yield of Nitrile intermediate CheckStep1->Step1_Bad No CheckStep2 Analyze crude product from Step 2 (Hydrolysis) Step1_OK->CheckStep2 Troubleshoot_Step1 Troubleshoot Step 1: - Incomplete reaction? - Side reactions? - Base strength/amount? Step1_Bad->Troubleshoot_Step1 Step2_OK Complete conversion of Nitrile CheckStep2->Step2_OK Yes Step2_Bad Incomplete Hydrolysis (Amide/Nitrile present) CheckStep2->Step2_Bad No Workup_Issues Check Workup & Purification: - Emulsion formation? - Loss during recrystallization? Step2_OK->Workup_Issues Troubleshoot_Step2 Troubleshoot Step 2: - Increase reaction time/temp - Check acid concentration Step2_Bad->Troubleshoot_Step2

Caption: Troubleshooting decision tree for low yield.

Hydrolysis_Pathway Nitrile Nitrile (R-CN) Amide Amide (R-CONH₂) Nitrile->Amide + H₂O, H⁺ CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid + H₂O, H⁺ IncompleteHydrolysis Incomplete Hydrolysis Amide->IncompleteHydrolysis CompleteHydrolysis Complete Hydrolysis CarboxylicAcid->CompleteHydrolysis

Caption: Hydrolysis pathway and impurity formation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Phenylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-phenylcyclopropanecarboxylic acid derivatives, focusing on their biological activity, mechanism of action, and therapeutic potential. The information presented is supported by experimental data to facilitate objective evaluation against alternative compounds.

Overview of Biological Activities

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. Notably, these compounds have shown potential as:

  • Sigma-1 (σ1) Receptor Ligands: Many derivatives bind with high affinity and selectivity to the σ1 receptor, suggesting therapeutic applications in neurological disorders.[1]

  • Anticonvulsants: The interaction with sigma receptors is believed to contribute to their anticonvulsant properties.[1]

  • Antitussives: Certain ester derivatives have demonstrated potent antitussive (cough-suppressing) effects.[1]

  • Anti-ischemic Agents: Their activity at sigma receptors also points to a potential role in protecting against ischemic damage.[1]

  • Antiproliferative Agents: Carboxamide derivatives have been shown to inhibit the proliferation of cancer cell lines.

Comparative Analysis of Sigma Receptor Binding Affinity

The affinity of this compound derivatives for sigma receptors is a key determinant of their neurological activity. The following table summarizes the binding affinities (Ki) of a series of analogs for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.

Compound NumberR1R2Linker (X)nYKi (nM) σ1Ki (nM) σ2Selectivity (σ2/σ1)
1 HHO2N(Et)23.8 ± 0.4130 ± 1034
2 HHO2N(Me)211 ± 1250 ± 2023
3 HHO2Piperidino2.5 ± 0.2110 ± 944
4 HHO2Morpholino1.9 ± 0.2150 ± 1279
5 HHNH2N(Et)228 ± 3800 ± 6029
6 HHNMe2N(Et)245 ± 41200 ± 10027
7 4-ClHO2N(Et)22.1 ± 0.295 ± 845
8 H4-ClO2N(Et)23.5 ± 0.3120 ± 1034

Reference Compound (Carbetapentane): Ki (nM) σ1 = 2.9 ± 0.3, Ki (nM) σ2 = 100 ± 8

Mechanism of Action: Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2] Its activation by ligands like certain this compound derivatives triggers a cascade of downstream signaling events that modulate various cellular functions.

dot

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane cluster_Nucleus Nucleus BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Sigma1_active Sigma-1 Receptor (Active) Sigma1_inactive->Sigma1_active IP3R IP3 Receptor Ca_ER ER Ca²⁺ Release IP3R->Ca_ER Ca_Mito Ca²⁺ Uptake Cell_Survival Neuronal Survival and Plasticity Ca_Mito->Cell_Survival Ion_Channels Ion Channels (K⁺, Ca²⁺, Na⁺) Ion_Channels->Cell_Survival GPCRs GPCRs GPCRs->Cell_Survival Nrf2_target ARE-driven Gene Expression Nrf2_target->Cell_Survival Ligand 1-Phenylcyclopropanecarboxylic Acid Derivative (Ligand) Ligand->Sigma1_inactive Binds Sigma1_active->IP3R Modulates Sigma1_active->Ion_Channels Modulates Sigma1_active->GPCRs Modulates Nrf2_translocation Nrf2 Translocation Sigma1_active->Nrf2_translocation Promotes Ca_ER->Ca_Mito Nrf2_translocation->Nrf2_target

Caption: Sigma-1 Receptor Signaling Pathway.

Upon binding of a this compound derivative, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) and translocates to various parts of the cell.[2] This allows it to interact with and modulate the activity of several downstream effectors, including:

  • Ion Channels: It can directly modulate the activity of voltage-gated ion channels, affecting neuronal excitability.[2]

  • IP3 Receptors: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the ER, it regulates intracellular calcium signaling, which is crucial for neuronal function and survival.[2]

  • Nrf2 Pathway: It can promote the translocation of the transcription factor Nrf2 to the nucleus, leading to the expression of antioxidant and cytoprotective genes.[3]

Experimental Protocols

Sigma Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

  • [³H]-(+)-Pentazocine (radioligand for σ1)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (radioligand for σ2)

  • Test compounds (this compound derivatives)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and membrane preparation. For non-specific binding wells, add the radioligand, a high concentration of haloperidol, and the membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This is a widely used animal model to screen for anticonvulsant activity.

Materials:

  • Mice or rats

  • Corneal electrodes

  • Electrical stimulator

  • Test compounds

Procedure:

  • Compound Administration: Administer the test compound (this compound derivative) or vehicle to groups of animals at various doses.

  • Seizure Induction: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the percentage of animals protected from seizures at each dose. Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[4][5]

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives, such as esters and amides, typically starts from this compound.

dot

Synthesis PCCA This compound AcidChloride Acid Chloride Intermediate PCCA->AcidChloride Activation Ester Ester Derivative AcidChloride->Ester Esterification Amide Amide Derivative AcidChloride->Amide Amidation SOCl2 SOCl₂ or (COCl)₂ Alcohol R-OH, Base Amine R₂NH, Coupling Agent

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcyclopropane Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylcyclopropane carboxamide scaffold is a privileged structure in medicinal chemistry, prized for its rigid conformation and unique electronic properties that facilitate favorable interactions with various biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenylcyclopropane carboxamides, offering insights into their therapeutic potential as anticancer, antimicrobial, and neurological agents. Experimental data is presented to compare their performance against alternative chemical scaffolds, supported by detailed experimental protocols and visual diagrams to elucidate key concepts.

Anticancer Activity: Targeting ITK and Proliferation

1-Phenylcyclopropane carboxamides have emerged as promising candidates for cancer therapy, primarily through the inhibition of Interleukin-2-inducible T-cell kinase (ITK) and general antiproliferative effects.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition

ITK is a crucial enzyme in the T-cell receptor signaling pathway, making it an attractive target for immunomodulatory therapies and the treatment of T-cell-mediated diseases, including certain cancers.[2] Novel series of 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives have been synthesized and evaluated for their ITK inhibitory activity.

Key SAR Insights:

  • The presence of both the 1-phenylcyclopropane and a carbohydrazide moiety appears to be crucial for activity.

  • Substitutions on the phenyl ring of the acryloyl group can modulate potency.

Comparative Data:

The inhibitory activity of synthesized 1-phenylcyclopropane carboxamide derivatives was compared to the known ITK inhibitor, Ibrutinib. Several of the novel compounds displayed favorable docking scores and potent inhibitory activity in in-vitro assays.[2]

Table 1: Comparative ITK Inhibitory Activity

CompoundTargetIC50 (nM)
BMS-509744 (Reference ITK Inhibitor) ITK19[3]
PRN694 (Reference ITK/RLK Inhibitor) ITK0.3[4]
Ibrutinib (Reference BTK/ITK Inhibitor) ITKPotent[2]
Novel 1-Phenylcyclopropane Carboxamide Derivative 7f ITKGood (Specific value not publicly available)[2]
Novel 1-Phenylcyclopropane Carboxamide Derivative 7l ITKGood (Specific value not publicly available)[2]

Note: Specific IC50 values for the novel 1-phenylcyclopropane carboxamide derivatives from the primary literature are not always publicly disclosed but are described as having "good IC50 values" and "favorable docking scores" in comparison to Ibrutinib.[2]

Antiproliferative Activity

A study comparing anthranilamide-based 2-phenylcyclopropane-1-carboxamides with 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides revealed their cytotoxic effects against the human leukemia K562 cell line.[5][6]

Comparative Data:

The study demonstrated that while all three scaffolds exhibited antiproliferative activity, the 1,1'-biphenyl-2-carboxamide derivative 17b showed a superior antitumoral effect compared to the 2-phenylcyclopropane-1-carboxamide (13b ) and 1,1'-biphenyl-4-carboxamide (14b ) counterparts.[6]

Table 2: Comparative Antiproliferative Activity against K562 Cells

Compound SeriesRepresentative CompoundActivity
2-Phenylcyclopropane-1-carboxamides13bCytotoxic[6]
1,1'-Biphenyl-4-carboxamides14bCytotoxic[6]
1,1'-Biphenyl-2-carboxamides 17b More potent than 13b and 14b [6]

Antimicrobial Activity

Derivatives of 2-phenylcyclopropane-1-carboxamide have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities.

Key SAR Insights:

  • The nature of the substituent on the amide nitrogen and the phenyl ring significantly influences antimicrobial potency.

  • Introduction of specific substituents can confer activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

Comparative Data:

A study of fifty-three amide derivatives containing a cyclopropane moiety identified several compounds with moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7]

Table 3: Antimicrobial Activity of 2-Phenylcyclopropane-1-carboxamide Derivatives

CompoundTarget OrganismMIC80 (μg/mL)
F5Staphylococcus aureus32[7]
F9Staphylococcus aureus64[7]
F29Staphylococcus aureus64[7]
F53Staphylococcus aureus64[7]
F8 Candida albicans 16 [7]
F24 Candida albicans 16 [7]
F42 Candida albicans 16 [7]
Ciprofloxacin (Reference)S. aureus, E. coli-
Fluconazole (Reference)C. albicans-

Sodium Channel Blockade

While direct SAR data for 1-phenylcyclopropane carboxamides as sodium channel blockers is limited in the provided context, a related series of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives has been investigated for this activity.[8] The findings from this series can offer valuable insights for the design of cyclopropane-based analogues.

Key SAR Insights for Cyclopentane Analogs:

  • Stereochemistry: The stereochemistry of the hydroxyl group is critical for potency against the Na(V)1.7 sodium channel.[8]

  • Phenyl Ring Substitution: Fluorinated O-alkyl or alkyl group substitutions on the phenyl rings are crucial for conferring potency.[8]

This suggests that similar modifications to the 1-phenylcyclopropane carboxamide scaffold could be a promising avenue for developing novel sodium channel blockers.

Experimental Protocols

ITK Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a compound against ITK.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare a 4X solution of ITK enzyme in kinase buffer.

    • Prepare a 2X solution of a fluorescein-labeled substrate and ATP in kinase buffer.

    • Prepare a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody and EDTA.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to a 384-well plate.

    • Add 5 µL of the 4X ITK enzyme solution and incubate for 15-30 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 20 µL of the 2X detection mix.

    • Incubate for 30-60 minutes at room temperature.

    • Read the TR-FRET signal (Excitation: 340 nm, Emission: 495/520 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT)

This protocol describes the MTT assay to measure the metabolic activity of cells as an indicator of cell viability.[2]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.

    • Prepare a standardized inoculum of the test microorganism.

  • Inoculation:

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Stimulation LAT_SLP76 LAT/SLP76 Scaffold LCK->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates IP3_DAG IP3 & DAG PLCG1->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT Cytokines Cytokine Production (e.g., IL-2) NFAT->Cytokines Proliferation T-Cell Proliferation NFAT->Proliferation Inhibitor 1-Phenylcyclopropane Carboxamides Inhibitor->ITK

Caption: ITK Signaling Pathway and Inhibition Point.

Experimental_Workflow_ITK_Assay cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis prep_inh Prepare Compound Serial Dilution (4X) disp_inh Dispense Compound (5 µL) & ITK Enzyme (5 µL) to 384-well plate prep_inh->disp_inh prep_enz Prepare ITK Enzyme (4X) prep_enz->disp_inh prep_sub Prepare Substrate/ATP Mix (2X) add_sub Add Substrate/ATP Mix (10 µL) prep_sub->add_sub pre_inc Pre-incubate disp_inh->pre_inc pre_inc->add_sub inc_reac Incubate 60 min at room temperature add_sub->inc_reac add_det Add Detection Mix (20 µL) inc_reac->add_det inc_det Incubate 30-60 min at room temperature add_det->inc_det read_fret Read TR-FRET Signal inc_det->read_fret analysis Data Analysis & IC50 Determination read_fret->analysis

Caption: Workflow for an ITK TR-FRET Inhibition Assay.

SAR_Logic cluster_phenyl Phenyl Ring Substitutions cluster_amide Amide Substitutions Core 1-Phenylcyclopropane Carboxamide Core e_withdrawing Electron-withdrawing groups Core->e_withdrawing e_donating Electron-donating groups Core->e_donating aryl_sub Aryl groups Core->aryl_sub alkyl_sub Alkyl groups Core->alkyl_sub Activity Biological Activity (Anticancer/Antimicrobial) e_withdrawing->Activity Modulates Potency e_donating->Activity Modulates Potency aryl_sub->Activity Influences Spectrum alkyl_sub->Activity Influences Spectrum

Caption: Key SAR Relationships for Activity Modulation.

References

A Comparative Guide to the Synthesis of 1-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Phenylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane scaffold appended with a phenyl group provides a unique three-dimensional structure that is utilized in the design of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of three distinct synthetic methodologies for this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most appropriate route for a given research and development objective.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route to this compound is often dictated by factors such as desired scale, cost of starting materials, and available laboratory equipment. Below is a summary of key quantitative data for three prominent methods.

ParameterMethod 1: Alkylation of PhenylacetonitrileMethod 2: Simmons-Smith CyclopropanationMethod 3: Kulinkovich Reaction & Oxidation
Starting Materials Phenylacetonitrile, 1,2-DibromoethaneAtropic acid (or its ester)Methyl benzoate, Ethylmagnesium bromide
Key Reagents NaOH, Phase-Transfer Catalyst (e.g., TBAB)Diiodomethane, Zinc-Copper coupleTi(Oi-Pr)₄, Oxidizing agent (e.g., KMnO₄)
Overall Yield ~70-80% (two steps)Moderate to Good (typically 60-80%)Moderate (two steps)
Reaction Temperature 60°C (Step 1), Reflux (Step 2)Room Temperature to Reflux0°C to Room Temperature
Reaction Time 4-6 hours (Step 1), Several hours (Step 2)12-24 hours1-3 hours (Step 1), Variable (Step 2)
Scalability Readily scalableScalable, but cost of reagents can be a factorModerate, requires careful control of Grignard reaction
Key Advantages Cost-effective starting materials, high yieldStereospecific, good functional group toleranceAccess from readily available benzoic acid esters
Key Disadvantages Two-step process, use of cyanideCost and handling of diiodomethaneTwo-step process, requires inert atmosphere

Experimental Protocols

Method 1: Alkylation of Phenylacetonitrile followed by Hydrolysis

This two-step synthesis is a classical and cost-effective approach to this compound. The first step involves the formation of a cyclopropane ring via a phase-transfer catalyzed reaction, followed by the hydrolysis of the nitrile intermediate.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile [1]

  • To a stirred solution of phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.0 eq) in a suitable organic solvent, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Add a catalytic amount of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) (0.1 eq).

  • Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford 1-phenylcyclopropanecarbonitrile. A typical yield for this step is around 85%.[1]

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile

  • To the crude 1-phenylcyclopropanecarbonitrile from the previous step, add an excess of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH).

  • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.

  • Monitor the reaction by TLC or by the cessation of ammonia evolution (for basic hydrolysis).

  • Cool the reaction mixture and, if acidic hydrolysis was performed, adjust the pH to be basic to remove any unreacted starting material.

  • Acidify the aqueous solution with a strong acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.

Logical Workflow for Method 1

A Phenylacetonitrile + 1,2-Dibromoethane B Phase-Transfer Catalysis (NaOH, TBAB, 60°C) A->B Step 1 C 1-Phenylcyclopropanecarbonitrile B->C D Hydrolysis (Acid or Base, Reflux) C->D Step 2 E This compound D->E

Caption: Synthesis of this compound via Alkylation and Hydrolysis.

Method 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes.[2][3][4] For the synthesis of this compound, a suitable precursor is atropic acid or its ester.

Experimental Protocol:

  • Prepare a zinc-copper couple by activating zinc dust with a copper salt (e.g., copper(I) chloride or copper(II) acetate).

  • In a flask under an inert atmosphere, suspend the activated zinc-copper couple in a dry, non-coordinating solvent such as diethyl ether or dichloromethane.

  • Add a solution of atropic acid or its ester (1.0 eq) to the suspension.

  • Add diiodomethane (2.0 eq) dropwise to the stirred mixture. The reaction is often initiated by gentle heating.

  • Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove the zinc salts and wash the filter cake with the reaction solvent.

  • Separate the organic layer from the filtrate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. If an ester was used as the starting material, perform hydrolysis as described in Method 1, Step 2, to obtain the carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Scheme for Simmons-Smith Cyclopropanation

A Atropic Acid (or its ester) B Simmons-Smith Reagent (Zn(Cu), CH₂I₂) A->B Cyclopropanation C This compound (or its ester) B->C

Caption: Simmons-Smith Cyclopropanation of Atropic Acid.

Method 3: Kulinkovich Reaction followed by Oxidation

The Kulinkovich reaction provides an alternative route to 1-substituted cyclopropanols from esters.[5][6] Subsequent oxidation of the cyclopropanol yields the desired carboxylic acid.

Step 1: Synthesis of 1-Phenylcyclopropanol via Kulinkovich Reaction [7]

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl benzoate (1.0 eq) in a dry solvent such as diethyl ether or THF.

  • Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.1 eq) to the solution.

  • Cool the mixture to 0°C and slowly add a solution of ethylmagnesium bromide in diethyl ether (3.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-phenylcyclopropanol.

Step 2: Oxidation of 1-Phenylcyclopropanol

  • Dissolve the crude 1-phenylcyclopropanol from the previous step in a suitable solvent mixture, such as acetone and water.

  • Cool the solution in an ice bath and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while monitoring the temperature.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves.

  • Acidify the solution with a strong acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Workflow for Kulinkovich Reaction and Oxidation

A Methyl Benzoate B Kulinkovich Reaction (EtMgBr, Ti(O-i-Pr)₄) A->B Step 1 C 1-Phenylcyclopropanol B->C D Oxidation (e.g., KMnO₄) C->D Step 2 E This compound D->E

Caption: Synthesis via Kulinkovich Reaction and Subsequent Oxidation.

References

A Comparative Guide to 1-Phenylcyclopropanecarboxylic Acid and Other Cyclopropane-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropane motif has become a cornerstone in modern medicinal chemistry, offering a unique combination of rigidity, metabolic stability, and conformational constraint that can significantly enhance the pharmacological properties of drug candidates. This guide provides an objective comparison of 1-Phenylcyclopropanecarboxylic acid and its derivatives with other notable cyclopropane-containing compounds, supported by experimental data to inform research and development efforts.

Introduction to Cyclopropane in Medicinal Chemistry

The three-membered ring of cyclopropane introduces a high degree of ring strain, resulting in bent carbon-carbon bonds with increased p-character. This unique electronic feature allows the cyclopropyl group to act as a bioisostere for moieties like vinyl groups or carbonyls, while its compact and rigid nature can lock a molecule into a bioactive conformation, thereby improving binding affinity and selectivity for its biological target. Furthermore, the cyclopropane ring is generally resistant to metabolic degradation, often leading to improved pharmacokinetic profiles.[1][2]

This compound: A Privileged Scaffold

This compound and its derivatives have emerged as a "privileged scaffold" in drug discovery, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antidepressant, and psychoactive agents.[3][4][5] The phenyl group offers a site for further functionalization to modulate activity and specificity, while the carboxylic acid provides a handle for forming amides and esters to improve physicochemical properties or create prodrugs.

Comparative Performance Analysis

While direct head-to-head comparative studies are often proprietary or limited in the public domain, this section collates available data to provide a comparative perspective on the performance of this compound derivatives against other cyclopropane-containing compounds in different therapeutic areas.

Anticancer Activity

Derivatives of 1-Phenylcyclopropane carboxamide have shown promising anti-proliferative activity. For instance, certain synthesized carboxamide derivatives have demonstrated effective inhibition of the proliferation of the U937 human myeloid leukemia cell line.[4][5] Although specific IC50 values from a broad panel of cancer cell lines for these specific compounds are not widely published, the general class of cyclopropane-containing molecules has shown significant potential in oncology.

For comparison, other cyclopropane-containing compounds have been reported with potent anticancer activities. The table below presents IC50 values for various cyclopropane derivatives against different cancer cell lines to provide a contextual reference for their potency.

Compound ClassCell LineIC50 (µM)Reference
Tetrahydroquinoline DerivativesVariousVaries[1]
Imidazo[1,2-a]pyrimidine DerivativesA549 (Lung Carcinoma)5.988 ± 0.12 (for most cytotoxic compound)[6]
Carbohydrate-Cyclopamine ConjugatesLung Cancer CellsImproved activity over cyclopamine[3]
1,4-Naphthoquinone DerivativesHepG2, HuCCA-1, A549, MOLT-32.118 - 12.279[7]

Table 1: Anticancer Activity of Various Cyclopropane-Containing Compounds. This table summarizes the half-maximal inhibitory concentration (IC50) values of different classes of cyclopropane derivatives against various cancer cell lines, illustrating the broad anticancer potential within this structural family.

Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine scaffold is a well-known pharmacophore for monoamine oxidase (MAO) inhibitors, with the antidepressant drug tranylcypromine being a prominent example. Derivatives of this compound, particularly its amine analogs, have been investigated as MAO inhibitors.

For instance, 1-benzylcyclopropylamine, a cyclopropane analog of phenethylamine, has been shown to be a potent competitive and mechanism-based inactivator of MAO.[6] Another study on cis-cyclopropylamines reported that cis-N-benzyl-2-methoxycyclopropylamine is a highly effective and selective irreversible inhibitor of MAO-B, being over 20-fold more potent than tranylcypromine.[1]

CompoundTargetIC50 (nM) after 30 min pre-incubationReference
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170[1]
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5[1]
TranylcypromineMAO-A / MAO-B-[1]

Table 2: Comparative MAO Inhibition. This table highlights the potent and selective MAO-B inhibition of a cyclopropylamine derivative compared to the established drug, tranylcypromine.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are crucial. Below is a representative protocol for assessing the cytotoxic activity of novel compounds, a fundamental assay in anticancer drug discovery.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Human cancer cell line (e.g., U937, HeLa, A549, MCF-7)

  • Test compounds (e.g., 1-Phenylcyclopropane carboxamide derivatives)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions add_compounds Add Compounds to Cells compound_prep->add_compounds incubation Incubate (24-72h) add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (2-4h) add_mtt->formazan_formation solubilize Add DMSO formazan_formation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Signaling Pathways

The mechanism of action of this compound derivatives in cancer is an active area of investigation. It is hypothesized that these compounds may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death. One potential pathway involves the generation of reactive oxygen species (ROS), which can trigger a cascade leading to mitochondrial dysfunction and the activation of caspases.[10]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound 1-Phenylcyclopropane Carboxamide Derivative ROS Increased ROS Production Compound->ROS Bax Bax (Pro-apoptotic) ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Mito Mitochondrial Membrane Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized ROS-mediated apoptotic pathway.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds in drug discovery. Their synthetic tractability and diverse biological activities, particularly in oncology and neuroscience, make them attractive candidates for further development. While more direct comparative studies are needed to fully elucidate their therapeutic potential relative to other cyclopropane-containing agents, the available data underscores the value of this scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore and advance the therapeutic applications of these unique molecules.

References

In Vitro Efficacy of 1-Phenylcyclopropanecarboxylic Acid Derivatives as NMDA Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 1-phenylcyclopropanecarboxylic acid derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is a significant therapeutic target for a range of neurological disorders. This document summarizes quantitative experimental data, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathway to aid in the rational design of novel therapeutics.

Comparative In Vitro Activity

The inhibitory activity of several 1-phenylcyclopropanecarboxamide derivatives against the NMDA receptor has been evaluated using a radioligand binding assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1. For comparative purposes, the IC50 values of well-established NMDA receptor antagonists are also included.

Table 1: In Vitro NMDA Receptor Binding Affinity of 1-Phenylcyclopropanecarboxamide Derivatives and Reference Compounds

CompoundDerivative TypeIC50 (µM)
(+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide (Milnacipran)Carboxamide6.3 ± 0.3[1]
N-Methyl Milnacipran DerivativeCarboxamide13 ± 2.1[1]
N,N-Dimethyl Milnacipran DerivativeCarboxamide88 ± 1.4[1]
Aminomethyl Homologue of MilnacipranCarboxamide10 ± 1.2[1]
Reference Compounds
MK-801 (Dizocilpine)Channel Blocker0.12 ± 0.01[2]
Phencyclidine (PCP)Channel BlockerNot explicitly found
KetamineChannel Blocker0.43 ± 0.10[2]

Experimental Protocols

The in vitro NMDA receptor binding affinity of the 1-phenylcyclopropanecarboxamide derivatives was determined using a [3H]MK-801 radioligand binding assay. This assay measures the ability of a test compound to displace the radiolabeled NMDA receptor antagonist, [3H]MK-801, from its binding site on the receptor in rat brain membrane preparations.

[3H]MK-801 Radioligand Binding Assay

1. Membrane Preparation:

  • Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

  • The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • The assay is performed in a final volume of 0.5 mL in 50 mM Tris-HCl buffer (pH 7.4).

  • Each tube contains:

    • 100 µL of the membrane preparation (approximately 100 µg of protein).

    • Varying concentrations of the test compound (this compound derivatives or reference compounds).

    • 5 nM [3H]MK-801 as the radioligand.

  • Non-specific binding is determined in the presence of 100 µM of unlabeled MK-801.

  • The mixture is incubated at 25°C for 2 hours.

3. Filtration and Measurement:

  • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters.

  • The filters are washed three times with 5 mL of ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The IC50 values are calculated from the competition binding curves using non-linear regression analysis.

NMDA Receptor Signaling Pathway and Antagonist Action

The following diagram illustrates the signaling pathway of the NMDA receptor and the mechanism of action of non-competitive antagonists like the this compound derivatives.

NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron IonChannel Ion Channel (Closed) NMDAR->IonChannel ChannelOpen Ion Channel (Open) NMDAR->ChannelOpen Activation Mg Mg2+ Mg->IonChannel Blocks Depolarization Depolarization Depolarization->Mg Removes Block Ca_Influx Ca2+ Influx ChannelOpen->Ca_Influx Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Signaling Antagonist 1-Phenylcyclopropane- carboxylic Acid Derivative (Antagonist) Antagonist->ChannelOpen

Caption: NMDA receptor activation and antagonism by this compound derivatives.

References

A Comparative Guide to Cytotoxicity Assays for Novel 1-Phenylcyclopropane Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of standard cytotoxicity assays relevant to the evaluation of novel 1-Phenylcyclopropane carboxamides. Experimental data from recent studies indicate that certain derivatives of this class of compounds exhibit significant antiproliferative effects without demonstrating direct cytotoxicity. This distinction is critical in drug discovery and development, suggesting a mechanism of action that may lead to cytostatic rather than cytotoxic outcomes.

Comparison of Biological Activity

Recent research into a novel series of 1-Phenylcyclopropane carboxamide derivatives revealed that while these compounds effectively inhibit the proliferation of the human myeloid leukemia cell line U937, they do not exhibit cytotoxic activity against these cells.[1][2] This suggests that the primary mechanism of these compounds is likely cytostatic, focusing on the inhibition of cell growth and division, rather than inducing cell death.

In contrast, a related series of anthranilamide-based 2-phenylcyclopropane-1-carboxamides has demonstrated both antiproliferative and cytotoxic effects against the human leukemia K562 cell line. Specific derivatives were found to induce G2/M phase cell cycle arrest and apoptosis, indicating a different structure-activity relationship and mechanism of action. This highlights the significant impact of structural modifications on the biological activity of the cyclopropane carboxamide scaffold.

Due to the limited publicly available quantitative cytotoxicity data (e.g., IC50 values) for a broad range of novel 1-Phenylcyclopropane carboxamides, a direct comparative table of cytotoxicity is not feasible at this time. The available evidence points towards a more prominent antiproliferative profile for the core 1-Phenylcyclopropane carboxamide structure.

Key Cytotoxicity and Viability Assays

To assess the cytotoxic and antiproliferative potential of novel compounds, a panel of in vitro assays is typically employed. The following are standard methods that can be utilized to evaluate 1-Phenylcyclopropane carboxamides.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

LDH Assay (Lactate Dehydrogenase)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act. Various assays can detect the different stages of apoptosis:

  • Annexin V Staining: Detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis.

  • Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are central to the execution of apoptosis.

  • TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel 1-Phenylcyclopropane carboxamides and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Solution: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance and comparing it to the maximum LDH release control (cells treated with a lysis buffer).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity/Viability Assessment Cell Seeding Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation MTT Assay MTT Assay Compound Incubation->MTT Assay Metabolic Activity LDH Assay LDH Assay Compound Incubation->LDH Assay Membrane Integrity Apoptosis Assay Apoptosis Assay Compound Incubation->Apoptosis Assay Programmed Cell Death Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: Experimental workflow for assessing the cytotoxicity of novel compounds.

Antiproliferative_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 1-Phenylcyclopropane\nCarboxamide 1-Phenylcyclopropane Carboxamide Target Protein Target Protein 1-Phenylcyclopropane\nCarboxamide->Target Protein Binds to Inhibition of\nCell Cycle Progression Inhibition of Cell Cycle Progression Target Protein->Inhibition of\nCell Cycle Progression Inhibits Inhibition of\nCell Cycle Progression->G1 Arrest at G1/S or G2/M Inhibition of\nCell Cycle Progression->S Inhibition of\nCell Cycle Progression->G2 Inhibition of\nCell Cycle Progression->M

Caption: Hypothetical signaling pathway for antiproliferative activity.

References

Validation of the Antiproliferative Effects of 1-Phenylcyclopropane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative performance of 1-Phenylcyclopropane derivatives against various cancer cell lines. The information presented herein is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of these compounds in cancer research and drug development.

Comparative Antiproliferative Activity

Recent studies have highlighted the potential of 1-Phenylcyclopropane derivatives as a promising class of anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of malignant cell lines. While comprehensive comparative data is still emerging, preliminary findings indicate that their efficacy is influenced by the specific substitutions on the phenyl and cyclopropane rings.

A novel series of 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives has been synthesized and has shown potent antiproliferative activity.[1][2] These compounds are suggested to exert their effects through the inhibition of Interleukin-2-Inducible T-cell Kinase (ITK), a key enzyme in T-cell signaling pathways that has been implicated in various cancers.[1][2] Similarly, various 1-Phenylcyclopropane carboxamide derivatives have been shown to effectively inhibit the proliferation of cancer cells, such as the U937 human myeloid leukaemia cell line.[3]

For comparative purposes, the following table summarizes the reported antiproliferative activities (IC50 values) of representative 1-Phenylcyclopropane derivatives against various cancer cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1-Phenylcyclopropane CarboxamidesRepresentative DerivativesU937 (Human Myeloid Leukemia)Activity Reported (Specific IC50 not provided)[3]
1-Phenyl-N'-(3-phenylacryloyl)cyclopropane CarbohydrazidesSeries of 20 new derivativesMalignant Cell LinesGood IC50 values reported (Specific values not tabulated)[1][2]

Mechanism of Action: Targeting the ITK Signaling Pathway

The primary proposed mechanism of action for the antiproliferative effects of certain 1-Phenylcyclopropane derivatives is the inhibition of Interleukin-2-Inducible T-cell Kinase (ITK). ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, which plays a vital role in T-cell activation, proliferation, and differentiation. In the context of some cancers, particularly T-cell lymphomas, aberrant activation of the TCR signaling pathway, including the ITK-mediated cascade, contributes to cancer cell survival and resistance to chemotherapy.

The signaling cascade initiated by TCR engagement involves the activation of ITK, which in turn leads to the activation of downstream effectors such as NF-κB. This transcription factor then promotes the expression of genes like GATA-3, which are involved in cell growth and survival, ultimately leading to chemoresistance. By inhibiting ITK, 1-Phenylcyclopropane derivatives can disrupt this pathway, thereby hindering cancer cell proliferation and potentially overcoming drug resistance.

Below is a diagram illustrating the ITK signaling pathway and the point of inhibition by 1-Phenylcyclopropane derivatives.

ITK_Signaling_Pathway ITK Signaling Pathway in T-Cell Lymphoma cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation NFkB NF-κB ITK->NFkB Activation GATA3 GATA-3 NFkB->GATA3 Upregulation Inhibitor 1-Phenylcyclopropane Derivatives Inhibitor->ITK Inhibition Proliferation Cell Proliferation & Chemoresistance GATA3->Proliferation

ITK Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the antiproliferative effects of 1-Phenylcyclopropane derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the assessment of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, PC-3, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 1-Phenylcyclopropane derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Prepare serial dilutions of the 1-Phenylcyclopropane derivatives in culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with 1-Phenylcyclopropane derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the 1-Phenylcyclopropane derivatives for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with 1-Phenylcyclopropane derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the 1-Phenylcyclopropane derivatives for the desired time period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • The results will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of the antiproliferative effects of 1-Phenylcyclopropane derivatives.

Experimental_Workflow Workflow for Antiproliferative Effect Validation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 1-Phenylcyclopropane Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) Synthesis->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Synthesis->Apoptosis Data IC50 Determination & Statistical Analysis MTT->Data CellCycle->Data Apoptosis->Data Mechanism Mechanism of Action (e.g., ITK Inhibition) Data->Mechanism

Antiproliferative Validation Workflow.

References

The Untapped Potential of 1-Phenylcyclopropanecarboxylic Acid in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel kinase inhibitors to combat a spectrum of diseases, the exploration of new chemical scaffolds is paramount. While well-trodden paths have led to the success of numerous approved drugs, the quest for improved selectivity, potency, and the ability to overcome resistance necessitates a broader search for innovative molecular frameworks. This guide provides a comparative analysis of the largely unexplored 1-phenylcyclopropanecarboxylic acid scaffold against established and successful scaffolds in kinase inhibitor design.

The this compound scaffold presents a unique combination of rigidity and three-dimensionality. The cyclopropane ring introduces a constrained conformation that can offer entropic advantages in binding to the kinase active site and provide precise vectors for substituent placement to probe specific sub-pockets. The phenyl group provides a key aromatic interaction point, a common feature in many kinase inhibitors that interact with the adenine region of the ATP-binding site.

While direct, comprehensive experimental data on kinase inhibitors derived from a this compound core remains limited in publicly accessible literature, its potential can be evaluated by comparing its structural and physicochemical properties to those of scaffolds that form the foundation of numerous FDA-approved kinase inhibitors.

A Comparative Analysis of Kinase Inhibitor Scaffolds

The following tables present quantitative data for representative kinase inhibitors based on well-established scaffolds, offering a benchmark against which the potential of novel scaffolds like this compound can be assessed.

Scaffold Representative Inhibitor Target Kinase(s) IC50 (nM) Cell-based Activity (nM) FDA Approval Status
Aminopyrimidine ImatinibBcr-Abl, c-Kit, PDGFR25-100250 (Bcr-Abl expressing cells)Approved
DasatinibBcr-Abl, Src family<11-10 (various cell lines)Approved
Quinazoline GefitinibEGFR2-379-800 (various cancer cell lines)Approved
ErlotinibEGFR220-2000 (various cancer cell lines)Approved
Pyrazolopyrimidine IbrutinibBTK0.511 (MCL cell lines)Approved
RuxolitinibJAK1, JAK23.3, 2.8130-340 (hematopoietic cell lines)Approved

Note: IC50 and cell-based activity values are approximate and can vary depending on the specific assay conditions.

Physicochemical Properties of Common Kinase Inhibitor Scaffolds

The developability of a kinase inhibitor is significantly influenced by its physicochemical properties. The table below compares key properties of common scaffolds.

Scaffold Key Physicochemical Properties Contribution to Kinase Inhibition
Aminopyrimidine Planar, aromatic, contains hydrogen bond donors and acceptors.Forms key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
Quinazoline Fused aromatic system, provides a rigid core with vectors for substitution.Also interacts with the hinge region and allows for modifications to target specific sub-pockets for selectivity.
Pyrazolopyrimidine Bicyclic heteroaromatic system, offers multiple points for substitution.Provides a versatile platform for developing both selective and multi-targeted kinase inhibitors.
This compound (Hypothetical) Rigid, non-planar cyclopropane ring; aromatic phenyl group; carboxylic acid for potential interactions or derivatization.The cyclopropane could confer conformational rigidity, potentially improving binding affinity. The phenyl group can occupy the adenine pocket, and the carboxylic acid can be a point for further chemical modification or interaction with the solvent front.

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibitor design and evaluation, the following diagrams illustrate a generic kinase signaling pathway, a typical experimental workflow for screening kinase inhibitors, and a conceptual model for how the this compound scaffold might be positioned within a kinase active site.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase Signal_Transduction_Protein_1 Signaling Protein 1 Receptor_Kinase->Signal_Transduction_Protein_1 Phosphorylates Kinase_1 Kinase 1 Signal_Transduction_Protein_1->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates and Activates Transcription_Factor_Inactive Inactive Transcription Factor Kinase_2->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor_Active->Gene_Expression Initiates Transcription Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response Leads to Ligand Growth Factor Ligand->Receptor_Kinase Binds and Activates

Generic Kinase Signaling Pathway

G Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (HTS) (e.g., In Vitro Kinase Assay) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification (Compounds showing inhibitory activity) High_Throughput_Screening->Hit_Identification Lead_Generation Lead Generation (Structure-Activity Relationship Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Improving potency, selectivity, ADME properties) Lead_Generation->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy and toxicity) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Kinase Inhibitor Screening Workflow

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound Scaffold Hinge_Region Hinge Region Adenine_Pocket Adenine Pocket (Hydrophobic) Ribose_Pocket Ribose Pocket Phosphate_Binding_Region Phosphate Binding Region Phenyl_Group Phenyl Group Phenyl_Group->Adenine_Pocket Hydrophobic Interaction Cyclopropane_Ring Cyclopropane Ring Cyclopropane_Ring->Hinge_Region Provides rigid core for positioning Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ribose_Pocket Potential H-Bonding

A Comparative Analysis of 1-Phenylcyclopropanecarboxylic Acid and its Amino Derivative (ACC) for Neurological and Botanical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the physicochemical properties, biological activities, and mechanisms of action of 1-Phenylcyclopropanecarboxylic acid and its amino derivative, 1-aminocyclopropane-1-carboxylic acid (ACC). This guide provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways.

Introduction

Cyclopropane-containing molecules have garnered significant interest in medicinal chemistry and plant biology due to their unique conformational constraints and metabolic profiles. This guide focuses on a comparative analysis of two such molecules: this compound and its amino derivative, 1-aminocyclopropane-1-carboxylic acid (ACC). While structurally similar, the substitution of a phenyl group with an amino group at the C1 position of the cyclopropane ring results in dramatically different biological activities, particularly in the context of the central nervous system and plant physiology. This compound derivatives are being explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in neurological disorders. In contrast, ACC is well-established as the immediate precursor to the plant hormone ethylene and, intriguingly, also functions as a partial agonist at the glycine modulatory site of the mammalian NMDA receptor.

Physicochemical Properties

The fundamental physicochemical properties of this compound and ACC are summarized in the table below. The presence of the amino group in ACC significantly increases its polarity and melting point compared to its phenyl-substituted counterpart.

PropertyThis compound1-aminocyclopropane-1-carboxylic acid (ACC)
Molecular Formula C₁₀H₁₀O₂[1][2][3]C₄H₇NO₂[4][5]
Molecular Weight 162.19 g/mol [1][3]101.1 g/mol [4][5]
Appearance Solid[1][6]White crystalline powder/solid[4][5]
Melting Point 85-87 °C[1][6]229-231 °C[5][7]
Structure A cyclopropane ring with a phenyl and a carboxylic acid group attached to the same carbon.A cyclopropane ring with an amino and a carboxylic acid group attached to the same carbon.[5]

Comparative Biological Activity and Mechanism of Action

The primary divergence in the biological activity of these two compounds lies in their interaction with the NMDA receptor and their roles in plant physiology.

Modulation of the NMDA Receptor

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in various neurological and psychiatric disorders.

This compound Derivatives as NMDA Receptor Antagonists:

While data on the direct activity of this compound is limited, its derivatives have been synthesized and evaluated as NMDA receptor antagonists.[8] For instance, the antidepressant milnacipran, a derivative, exhibits binding affinity for the NMDA receptor.[8] Antagonists at the NMDA receptor block or reduce its activation, a mechanism of therapeutic interest for conditions associated with excessive glutamate-mediated neurotransmission and excitotoxicity.

ACC as an NMDA Receptor Partial Agonist:

In stark contrast, ACC functions as a partial agonist at the glycine modulatory site of the NMDA receptor.[4][9][10][11][12] Glycine is a co-agonist required for the activation of the NMDA receptor by glutamate. As a partial agonist, ACC binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine. This modulatory role has been shown to have neuroprotective effects. For example, pretreatment with ACC can significantly reduce NMDA-induced neuronal cell death in the hippocampus.[9] Some research also suggests a dual mechanism for ACC, acting as a glycine-site agonist and a glutamate-site antagonist.

The opposing actions of these compounds on the NMDA receptor are a critical point of comparison for researchers in neuropharmacology.

NMDA_Receptor_Modulation cluster_antagonist This compound Derivative cluster_agonist ACC cluster_receptor NMDA Receptor Antagonist Antagonist receptor Glutamate Site Glycine Site Ion Channel Antagonist->receptor:glycine Blocks Glycine Site (Hypothesized for derivatives) Agonist Partial Agonist Agonist->receptor:glycine Binds to Glycine Site Reduced Neuronal Excitation Reduced Neuronal Excitation receptor:channel->Reduced Neuronal Excitation Inhibition Modulated Neuronal Excitation\n(Neuroprotection) Modulated Neuronal Excitation (Neuroprotection) receptor:channel->Modulated Neuronal Excitation\n(Neuroprotection) Partial Activation Ethylene_Biosynthesis Methionine Methionine SAM S-adenosyl-L-methionine Methionine->SAM SAM Synthase ACC 1-aminocyclopropane-1-carboxylic acid SAM->ACC ACC Synthase (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase MACC Malonyl-ACC (Inactive) ACC->MACC ACC N-malonyltransferase Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Brain_Tissue Rat Forebrain Tissue Homogenization Homogenize in Buffer Brain_Tissue->Homogenization Centrifugation Centrifuge and Resuspend Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubate Incubate Membrane Prep with: - Radioligand (e.g., [³H]glycine) - Test Compound (Varying Concentrations) Membrane_Prep->Incubate Filtration Rapid Filtration through Glass Fiber Filters Incubate->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate Plot Plot % Inhibition vs. Log[Compound] Calculate->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Phenylcyclopropanecarboxylic acid, a compound utilized in the synthesis of various organic molecules. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be familiar with the inherent hazards of this compound and the necessary safety precautions.

Key Safety Data:

ParameterInformationSource
Personal Protective Equipment (PPE) Type N95 dust mask (US), eyeshields, gloves.
Handling Avoid contact with skin and eyes. Wash thoroughly after handling. Use in a well-ventilated area.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]
Incompatible Materials Oxidizing agents, strong bases.[1][3][4]
Accidental Release Sweep up and shovel into suitable containers for disposal. Ensure adequate ventilation.[1][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural workflow for its proper disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions A Wear appropriate PPE: - Safety Goggles - Gloves - Dust Mask B Carefully sweep solid This compound A->B Begin Disposal C Place waste into a clearly labeled, sealed container B->C F Consult with your institution's Environmental Health & Safety (EHS) office C->F D Option 1: Licensed Chemical Destruction Plant E Option 2: Controlled Incineration G Arrange for pickup by a certified hazardous waste contractor F->G G->D Preferred Method G->E Alternative Method H Do NOT discharge to sewer systems or contaminate water sources

Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a dust mask (Type N95 or equivalent).

  • Waste Collection: For solid this compound, carefully sweep the material to avoid creating dust. Place the collected waste into a suitable, sealable, and clearly labeled container.[1]

  • Consultation and Compliance: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]

  • Approved Disposal Methods:

    • Licensed Chemical Destruction Plant: The recommended method for disposal is to send the contained waste to a licensed chemical destruction facility.[2]

    • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[2] This should only be performed by a certified facility equipped to handle such chemical waste.

  • Prohibited Disposal: Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed.[2]

By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 1-Phenylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of essential safety information for handling 1-Phenylcyclopropanecarboxylic acid. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for your product before initiating any work.

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling chemical compounds. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for this compound and similar carboxylic acids, the primary hazards involve irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive PPE strategy is crucial to minimize exposure.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Eye Contact May cause serious eye irritation.[1][2]Safety Goggles/Glasses: Wear tight-sealing safety goggles or safety glasses with side shields.[1][3]
Face Shield: A face shield worn over goggles is recommended when there is a significant risk of splashing or dust generation.[1][4]
Skin Contact May cause skin irritation.[2]Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned.[1]
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[4][5]
Footwear: Fully enclosed shoes are mandatory in the laboratory.[1]
Inhalation May cause respiratory irritation if inhaled as dust.[1][2]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust respirator is recommended.[7]
Ingestion Harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are critical to prevent exposure and contamination. Follow these steps when working with this compound.

  • Preparation and Engineering Controls:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and labeled waste containers, before starting work.[1]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are free of defects and fit properly.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the desired amount of the solid to a weigh boat or directly into a tared vessel.

    • Avoid creating dust clouds. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolving the Compound:

    • When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

    • If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use. Decontaminate surfaces with an appropriate solvent and then wash with soap and water.[4]

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[1]

    • Wash hands thoroughly with soap and water.

Emergency Workflow: Chemical Spill Response

In the event of a spill, a clear and immediate response is crucial to mitigate risks. The following workflow outlines the necessary steps.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Hazard (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Small, Controllable major_spill Major Spill assess->major_spill Large, Uncontrolled, High Hazard get_kit Retrieve Spill Kit minor_spill->get_kit evacuate_lab Evacuate Laboratory Call Emergency Response major_spill->evacuate_lab ppe_check Ensure Proper PPE is On get_kit->ppe_check contain Contain Spill with Absorbent Material ppe_check->contain neutralize Neutralize (if applicable) & Absorb contain->neutralize cleanup Collect Debris into Hazardous Waste Container neutralize->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate report Report Incident to Supervisor decontaminate->report evacuate_lab->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of chemical waste is mandated by environmental regulations and is a critical component of laboratory safety.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Compound: Any unused or unwanted this compound must be disposed of as hazardous chemical waste in its original or a suitable, sealed container.[1]

    • Solutions: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container designated for halogenated or non-halogenated solvents, as appropriate.

  • Disposal Procedure:

    • Do not empty any waste containing this chemical into drains.[4]

    • Waste materials should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4]

    • Typically, this involves disposal through a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[8]

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylcyclopropanecarboxylic acid
Reactant of Route 2
1-Phenylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.